2-Bromopropiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89689. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWOCRJBPXJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870938 | |
| Record name | 1-propanone, 2-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-00-3 | |
| Record name | α-Bromopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-bromo-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2-bromo-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-propanone, 2-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromopropiophenone
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of 2-Bromopropiophenone, a key organic compound, covering its chemical and physical properties, experimental protocols for its synthesis, and its potential biological significance.
Core Properties of this compound
CAS Number: 2114-00-3[1][2][3][4]
This compound, also known as α-Bromopropiophenone, is an α-bromoketone that serves as a versatile intermediate in various organic syntheses.[3][5] Its chemical structure consists of a propiophenone scaffold with a bromine atom substituted at the alpha position to the carbonyl group.
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO | [1][3][6][7] |
| Molecular Weight | 213.07 g/mol | [1][2][3][4][7] |
| Appearance | Colorless to pale yellow or red-green clear liquid | [1][6][7] |
| Boiling Point | 245-250 °C (lit.) | [8] |
| 138-140 °C / 14 mmHg (lit.) | ||
| 132-133 °C / 12 mmHg | [9] | |
| 105 °C / 0.1 mmHg (lit.) | ||
| Density | 1.41 g/cm³ | [6] |
| 1.4 g/mL at 25 °C (lit.) | [8] | |
| 1.43 | [1] | |
| Refractive Index | n20/D 1.571 (lit.) | [8] |
| 1.556 | [6] | |
| 1.57 | [1] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| 62.9 °C | [6] | |
| Solubility | Insoluble in water. Soluble in many organic solvents like ethanol, ether, and acetone. | [6] |
| Purity | >96.0% (GC) | [1][7] |
| 95% |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound typically involves the bromination of propiophenone. Below are detailed methodologies from cited sources.
Method 1: Bromination in Dichloromethane
This procedure outlines the direct bromination of propiophenone in a dichloromethane solvent.
Procedure: A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane at 20°C.[10] After a 30-minute reaction time, the solution is evaporated to yield this compound quantitatively, which can then be used directly in subsequent reactions.[10]
Method 2: Aluminum Chloride Catalyzed Bromination in Chloroform
This method utilizes a catalyst to facilitate the bromination reaction.
Procedure: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of pre-ground aluminum chloride is added.[11] A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring.[11] The reaction mixture, which decolorizes instantaneously, is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[11] The catalyst is subsequently filtered off, and the solvent is evaporated from the filtrate, yielding 22 g of an oily product.[11]
Reactivity and Stability
This compound is stable under normal conditions.[12] However, it is sensitive to heat and moisture.[1] Incompatible materials include strong oxidizing agents and strong bases.[12][13] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen halides.[12]
Biological Significance and Potential Signaling Pathway Inhibition
Brominated propiophenone derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15] The introduction of a bromine atom can modulate the molecule's physicochemical properties, potentially enhancing its pharmacological profile.[14]
One of the proposed mechanisms for the anti-inflammatory effects of brominated propiophenones is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[14] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.[14]
Visualizations
Synthesis Workflow of this compound
Caption: General workflow for the synthesis of this compound.
Proposed Inhibition of the NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by bromopropiophenone derivatives.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound 95 2114-00-3 [sigmaaldrich.com]
- 3. This compound CAS#: 2114-00-3 [m.chemicalbook.com]
- 4. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ブロモプロピオフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 2114-00-3 [chemicalbook.com]
- 9. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
physical and chemical properties of 2-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromopropiophenone (α-Bromopropiophenone), a key intermediate in organic and pharmaceutical synthesis. This document includes detailed experimental protocols for its preparation and purification, an analysis of its chemical reactivity, and a summary of its spectroscopic characteristics. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.
Introduction
This compound, with the CAS number 2114-00-3, is an α-haloketone that serves as a versatile building block in the synthesis of a wide range of organic compounds. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a variety of chemical transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by a pungent odor and is known to be a lachrymator, a substance that irritates the eyes and causes tears.[2][3] It is stable under normal storage conditions but is sensitive to heat and moisture.[4][5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₉H₉BrO | [1][6] |
| Molecular Weight | 213.07 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 245-250 °C (at 760 mmHg) | [7][8] |
| 138-140 °C (at 14 mmHg) | [9] | |
| 137 °C (at 20 mmHg) | [10] | |
| 132-133 °C (at 12 mmHg) | [11] | |
| Density | ~1.41 g/cm³ at 25 °C | [7][8] |
| Refractive Index (n²⁰/D) | ~1.571 | [8][9] |
| Flash Point | >110 °C (>230 °F) | [2][12] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, acetone, and chloroform. | [1] |
Chemical Reactivity and Applications
As an α-haloketone, this compound's reactivity is dominated by the two electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the susceptibility of the α-carbon to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[13]
Key reactions involving this compound include:
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, displacing the bromide ion. This is a cornerstone of its utility in synthesis.
-
Favorskii Rearrangement: In the presence of a base, it can undergo rearrangement to form carboxylic acid derivatives.
-
Heterocycle Synthesis: It is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles.
Due to its versatile reactivity, this compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, including:
-
Bupropion (an antidepressant).[14]
-
Phenmetrazine (a stimulant).[14]
-
It is also used in the synthesis of 2-phenylmorpholinols and various N-phenacylammonium salts.
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound via the α-bromination of propiophenone are detailed below.
This procedure yields this compound quantitatively.
Materials:
-
Propiophenone (72 g, 0.5 mol)
-
Bromine (82 g, 0.51 mol)
-
Dichloromethane (600 ml)
Procedure:
-
Dissolve 72 g of propiophenone in 500 ml of dichloromethane in a suitable reaction vessel.
-
Prepare a solution of 82 g of bromine in 100 ml of dichloromethane.
-
Add the bromine solution dropwise to the propiophenone solution at 20°C with stirring.
-
Continue stirring for 30 minutes after the addition is complete.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be used directly for further reactions or purified as described below.
This method utilizes a Lewis acid catalyst.[13]
Materials:
-
Propiophenone (13.4 g, 0.1 mol)
-
Anhydrous Chloroform (120 ml)
-
Aluminum chloride (a pinch, finely ground)
-
Bromine (5 ml, 0.1 mol)
Procedure:
-
Add a pinch of freshly ground aluminum chloride to a solution of 13.4 g of propiophenone in 100 ml of anhydrous chloroform in a flask equipped with a dropping funnel and a stirrer.
-
Prepare a solution of 5 ml of bromine in 20 ml of anhydrous chloroform.
-
Add the bromine solution dropwise to the propiophenone solution with constant stirring. The mixture should decolorize almost instantaneously.[13]
-
After the addition is complete, cool the reaction mixture in an ice bath.
-
Stir the mixture overnight to facilitate the removal of the hydrobromic acid gas formed.[13]
-
Filter off the catalyst.
-
Remove the solvent from the filtrate by evaporation under reduced pressure to yield the crude product as an oil.[13]
References
- 1. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(2114-00-3)FT-IR [chemicalbook.com]
- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 4'-Bromopropiophenone(10342-83-3) 13C NMR [m.chemicalbook.com]
- 8. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 10. CN1887698A - Vacuum distillation process of purifying industrial P2S5 - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-BROMOPROPENE(557-93-7) 13C NMR [m.chemicalbook.com]
- 13. asdlib.org [asdlib.org]
- 14. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-Bromopropiophenone: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopropiophenone, also known as α-bromopropiophenone, is an organic compound that serves as a key intermediate in various synthetic pathways.[1] Its chemical structure, featuring a phenyl group, a carbonyl group, and a bromine atom on the alpha carbon, makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthesis protocols, and analytical methodologies.
Molecular Structure and Properties
This compound is a halogenated ketone with the molecular formula C₉H₉BrO.[1] Its structure is characterized by a propiophenone backbone with a bromine atom substituted at the α-position to the carbonyl group.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Citations |
| IUPAC Name | 2-bromo-1-phenylpropan-1-one | [1] |
| Synonyms | α-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone | [1] |
| CAS Number | 2114-00-3 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or oil | [3] |
| Boiling Point | 245-250 °C | [2] |
| Density | 1.4 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.571 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol. | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the α-bromination of propiophenone. Below are two detailed experimental protocols for this reaction.
Experimental Protocol 1: Bromination in Dichloromethane
This protocol describes the direct bromination of propiophenone in dichloromethane.
Procedure:
-
Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a reaction vessel.
-
With stirring, add a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane dropwise to the propiophenone solution at 20°C.
-
After the addition is complete, continue to stir the reaction mixture for 30 minutes.
-
Following the reaction period, evaporate the solvent under reduced pressure.
-
The product, this compound, is obtained in quantitative yield and can be used directly for subsequent reactions.[3]
Experimental Protocol 2: Aluminum Chloride Catalyzed Bromination in Chloroform
This method utilizes a catalyst for the bromination of propiophenone.
Procedure:
-
To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of pre-ground aluminum chloride.
-
Add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise to the reaction mixture with continuous stirring. The reaction mixture should decolorize instantaneously.
-
Cool the reaction vessel in an ice bath and stir overnight to facilitate the removal of the hydrobromic acid gas formed.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent from the filtrate by evaporation to yield approximately 22 g of an oily product, which is this compound.[4]
Table of Synthesis Components (Protocol 2):
| Component | Role | Quantity |
| Propiophenone | Reactant | 13.4 g (0.1 mol) |
| Bromine | Reactant | 5 ml (0.1 mol) |
| Anhydrous Chloroform | Solvent | 120 ml |
| Aluminum Chloride | Catalyst | A pinch |
Analytical Methods
The purity and identity of 2-bromopropiopiophenone can be determined using various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
A general GC-MS protocol for the analysis of brominated aromatic ketones can be adapted for this compound.
Hypothetical GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-400
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
Hypothetical HPLC Conditions:
-
Column: C18 silica gel (Reversed-Phase)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Spectral Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed information about the hydrogen and carbon framework of the molecule.[1][6]
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring.[1][7]
-
Mass Spectrometry (MS): As mentioned, GC-MS analysis provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.[1][8]
Visualizations
Synthesis of this compound
Caption: Chemical synthesis of this compound from Propiophenone.
General Experimental Workflow
References
- 1. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 2114-00-3 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(2114-00-3) 1H NMR [m.chemicalbook.com]
- 7. This compound(2114-00-3)FT-IR [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-Bromopropiophenone, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents detailed, generalized experimental protocols for determining the precise solubility and stability parameters of this compound.
Introduction to this compound
This compound (C₉H₉BrO) is an alpha-brominated ketone widely utilized as a precursor in the synthesis of a variety of pharmaceutical compounds and other organic molecules. Its reactivity makes it a valuable building block, but also necessitates a thorough understanding of its solubility and stability to ensure proper handling, storage, and reaction optimization. This guide aims to provide a foundational understanding of these properties for professionals in research and development.
Solubility of this compound
Qualitative Solubility
Based on available information, the solubility of this compound can be broadly categorized as follows:
| Solvent Category | Specific Solvents | Solubility Description | Citation |
| Polar Protic Solvents | Water | Insoluble | [1][2][3][4] |
| Methanol | Slightly Soluble | [2][3] | |
| Ethanol | Soluble | [1] | |
| Polar Aprotic Solvents | Acetone | Soluble | [1] |
| Ethyl Acetate | Slightly Soluble | [2][3] | |
| Diethyl Ether | Soluble | [1] | |
| Nonpolar Solvents | Chloroform | Slightly Soluble | [2][3] |
An estimated water solubility for this compound is approximately 312 mg/L at 25 °C.[5]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in various solvents at different temperatures.
Objective: To quantitatively determine the solubility of this compound in a selection of relevant organic solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, etc.)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Data Presentation: The results should be tabulated, expressing solubility in units such as g/100 mL or mol/L for each solvent at each temperature.
Workflow for Solubility Determination
Caption: A generalized workflow for determining the quantitative solubility of this compound.
Stability of this compound
The stability of this compound is a critical factor for its storage and use in synthesis. While it is generally considered stable under normal temperatures and pressures, it is sensitive to certain conditions.
General Stability Profile
-
Storage: It is recommended to store this compound in a refrigerator (2-8 °C).[2][6][7]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.
-
Light Sensitivity: this compound is noted to be light-sensitive.[2][3]
Forced Degradation Studies Protocol
To thoroughly investigate the stability of this compound, forced degradation studies are essential. These studies expose the compound to a range of stress conditions to identify potential degradation pathways and products.
Objective: To evaluate the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent in which this compound is soluble and stable (e.g., acetonitrile or methanol)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (a method that can separate the intact compound from its degradation products)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period.
-
Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At predefined time points, withdraw samples from each stress condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and the formation of any degradation products.
-
Data Presentation: The results should be presented in a table summarizing the percentage degradation under each stress condition.
Logical Flow for Forced Degradation Studies
Caption: A diagram illustrating the logical progression of forced degradation studies for this compound.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While qualitative data provides a general understanding, there is a clear need for comprehensive quantitative studies to precisely define these properties. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data to ensure the safe and effective use of this important chemical intermediate. The generation of such data will be invaluable for process optimization, formulation development, and regulatory submissions.
References
- 1. This compound [chembk.com]
- 2. This compound CAS#: 2114-00-3 [m.chemicalbook.com]
- 3. 2114-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 2114-00-3 [thegoodscentscompany.com]
- 6. 2-ブロモプロピオフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
Synthesis of 2-Bromopropiophenone from Propiophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-bromopropiophenone from propiophenone, a key chemical transformation in organic synthesis. The document details the underlying reaction mechanism, various experimental protocols, and a compilation of quantitative and spectroscopic data to support research and development activities.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The synthesis of this compound from propiophenone proceeds via an acid-catalyzed α-bromination reaction. The mechanism involves the tautomerization of the ketone to its enol form, which then acts as a nucleophile to attack molecular bromine.
The key steps are:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propiophenone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enolization: A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, removes a proton from the α-carbon, leading to the formation of the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of a bromonium ion intermediate.
-
Deprotonation: A base removes the proton from the oxygen atom, regenerating the carbonyl group and yielding the final product, this compound, along with hydrobromic acid (HBr) as a byproduct.
Technical Guide to 2-Bromopropiophenone (CAS 2114-00-3): A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopropiophenone, also known as α-bromopropiophenone, is an organic compound belonging to the class of α-bromo ketones.[1][2] With the CAS number 2114-00-3, this reactive intermediate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2][3] Its utility lies in the strategic placement of a bromine atom on the alpha carbon of the propiophenone structure, which facilitates a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this compound as a scaffold for compounds with significant biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and neurological effects.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic odor.[2] It is sparingly soluble in water but shows good solubility in many organic solvents such as ethanol, ether, acetone, and chloroform.[3][4] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2114-00-3 | [5] |
| Molecular Formula | C₉H₉BrO | [5][6] |
| Molecular Weight | 213.07 g/mol | [5] |
| Boiling Point | 245-250 °C | [5] |
| Density | 1.4 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.571 | [5] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| SMILES | CC(Br)C(=O)c1ccccc1 | [6] |
| InChI | InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | [2] |
| InChIKey | WPDWOCRJBPXJFM-UHFFFAOYSA-N | [2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of propiophenone. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane
-
Saturated sodium sulfate solution (optional, for alternative workup)
Procedure:
-
Dissolve propiophenone (0.5 mol) in 500 ml of dichloromethane.
-
Prepare a solution of bromine (0.51 mol) in 100 ml of dichloromethane.
-
Add the bromine solution dropwise to the propiophenone solution at 20°C.
-
After 30 minutes, evaporate the solvent. The this compound is obtained in quantitative yield and can be used directly in subsequent reactions.
An alternative procedure involves suspending propiophenone in a saturated aqueous solution of sodium sulfate, which simplifies the workup by allowing the denser product to be easily separated.
Biological Activities and Therapeutic Potential of Derivatives
While this compound itself is primarily a reactive intermediate, its derivatives have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery and development.
Anticancer, Antimicrobial, and Anti-inflammatory Activities
Brominated propiophenone derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The introduction of the bromine atom can enhance the pharmacological profile of the parent propiophenone molecule.[1]
Mechanism of Action: ROS-Mediated Apoptosis and NF-κB Inhibition
A plausible mechanism for the anticancer activity of brominated propiophenones is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Elevated ROS levels within cancer cells lead to oxidative stress and trigger programmed cell death.
Furthermore, these compounds may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Neurological Applications: Synthesis of Bupropion Analogues
This compound derivatives are valuable precursors in the synthesis of compounds targeting the central nervous system. A notable example is the synthesis of bupropion analogues for smoking cessation.[8] Bupropion is known to inhibit the reuptake of dopamine and norepinephrine and acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[8]
In a study by Carroll et al., 2-bromo-3'-bromopropiophenone was used as a starting material to synthesize a series of bupropion analogues.[8] These analogues were evaluated for their ability to inhibit monoamine uptake and antagonize nAChRs. Some of the synthesized compounds showed higher inhibitory potencies than bupropion at the dopamine transporter (DAT), norepinephrine transporter (NET), and α3β4* nAChRs.[8]
Table of Biological Activity for Bupropion Analogues (Derived from a Bromopropiophenone Scaffold)
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | α3β4* nAChR IC₅₀ (μM) | α4β2 nAChR IC₅₀ (μM) |
| Bupropion (2a) | 1300 | 1360 | 1.9 | >30 |
| Analogue 2x | 31 | 180 | 0.62 | 9.8 |
Data extracted from Carroll et al. (2012).[8]
This research highlights the potential of using this compound as a scaffold to develop novel therapeutics for nicotine addiction and potentially other neurological disorders.
Experimental Protocols for Biological Evaluation
To facilitate further research, the following are generalized protocols for key biological assays relevant to the activities of bromopropiophenone derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Cell culture medium
-
Bromopropiophenone derivatives
-
MTT solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bromopropiophenone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Broth medium (e.g., Mueller-Hinton broth)
-
Bromopropiophenone derivatives
-
Incubator
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the bromopropiophenone derivatives in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Data Acquisition: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Safety Information
This compound is considered hazardous and should be handled with appropriate safety precautions. It can cause skin and respiratory irritation.[2] It is essential to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
This compound (CAS 2114-00-3) is a versatile and reactive chemical intermediate with significant potential in drug discovery and development. While the compound itself is primarily a building block, its derivatives have demonstrated a broad range of promising biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The ability to serve as a scaffold for compounds that can modulate key biological targets, such as the NF-κB pathway and monoamine transporters, makes this compound a valuable tool for medicinal chemists and pharmacologists. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 3. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. α-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 7. This compound, 2114-00-3 [thegoodscentscompany.com]
- 8. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Bromopropiophenone (CAS No. 2114-00-3). The information herein is compiled to guide laboratory personnel in minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is a chemical that poses several health and physical hazards. It is classified as a hazardous substance and requires careful handling to avoid adverse effects.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute toxicity, Oral (Category 4)[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]
-
Acute toxicity, Inhalation (Category 3, as per some sources)[2][3][4]
Signal Word: Warning[1] or Danger[2][3][4]
Hazard Statements:
It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[6]
Quantitative Hazard and Physical Property Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO[1] |
| Molecular Weight | 213.07 g/mol [1] |
| Appearance | Light yellow liquid[1] |
| Boiling Point | 245 - 250 °C (473 - 482 °F)[1] |
| Flash Point | > 110 °C (> 230 °F)[1] |
| Specific Gravity | 1.400[1] |
| Refractive Index | n20/D 1.571 |
Table 2: Hazard Ratings
| Rating System | Value |
| NFPA Rating | Health: 2, Flammability: 1, Instability: 0[6] |
Experimental Protocols for Safe Handling
Adherence to strict protocols is crucial when working with this compound to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[7] Local exhaust ventilation should be used to keep airborne concentrations below permissible exposure limits.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][8] | To protect against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.[6][8] | To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials. |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.[6][8] | To minimize skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7][8] | To prevent inhalation of vapors. |
Handling and Storage Procedures
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First Aid Measures
Table 4: First Aid Protocols
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[1][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][6] |
Spills and Leaks
-
Small Spills: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[7]
-
General Procedure:
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]
-
Unsuitable Extinguishing Media: Do not use a water jet, as this will spread the fire.[9]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides may be generated by thermal decomposition or combustion.[1][6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][6]
Waste Disposal
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Visualized Safety Workflows and Hazard Relationships
To further clarify the safety protocols and hazard interactions, the following diagrams are provided.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound | 2114-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. physics.purdue.edu [physics.purdue.edu]
Spectral Data and Analysis of 2-Bromopropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-bromopropiophenone (α-Bromopropiophenone), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, outlines representative experimental protocols for acquiring such data, and includes a visualization of the compound's mass spectral fragmentation pathway.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound, compiled from various spectral databases.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.4 - 8.1 | Multiplet | - | Aromatic Protons (C₆H₅) |
| ~5.3 | Quartet | ~6.8 | Methine Proton (-CHBr) |
| ~1.9 | Doublet | ~6.8 | Methyl Protons (-CH₃) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Carbonyl Carbon (C=O) |
| ~134 | Aromatic Carbon (ipso-C) |
| ~128 - 133 | Aromatic Carbons (CH) |
| ~43 | Methine Carbon (-CHBr) |
| ~22 | Methyl Carbon (-CH₃) |
Note: These are approximate chemical shifts. The carbonyl carbon is characteristically found in the downfield region of the spectrum.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2980, 2930 | Aliphatic C-H Stretch |
| ~1685 | C=O Stretch (Aromatic Ketone) |
| ~1595, 1450 | C=C Aromatic Ring Stretch |
| ~1260 | C-C(=O)-C Stretch |
| ~690, 750 | C-H Bending (Aromatic) |
| ~600 | C-Br Stretch |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity | Proposed Fragment |
| 212/214 | Low | [M]⁺ (Molecular Ion with ⁷⁹Br/⁸¹Br) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Medium | [C₄H₃]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
Experimental Protocols
While specific experimental parameters for the publicly available spectra of this compound are not consistently provided, the following sections outline representative protocols for acquiring NMR, IR, and MS data for this type of compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The Free Induction Decay (FID) is averaged over 16-32 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing : The acquired FIDs are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
NMR Experimental Workflow
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Separation : The sample is typically introduced via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Instrumentation : A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
-
GC Conditions : A non-polar capillary column (e.g., DB-5ms) is often used. A typical temperature program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound. Helium is typically used as the carrier gas.
-
MS Conditions : The separated compound enters the mass spectrometer. Electron Ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Mass Spectrometry Fragmentation Pathway
The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The primary fragmentation involves an alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. This leads to the formation of the highly stable benzoyl cation.
Fragmentation Pathway of this compound
The fragmentation is initiated by the ionization of the this compound molecule. The most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, resulting in the loss of a •CH(Br)CH₃ radical and the formation of the benzoyl cation (m/z 105), which is often the base peak. This stable cation can then lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (m/z 77). Subsequent fragmentation of the phenyl ring can lead to the formation of smaller ions, such as the ion at m/z 51.
A Technical Guide to 98% Pure 2-Bromopropiophenone for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 98% pure 2-Bromopropiophenone (CAS No. 2114-00-3), a key chemical intermediate in pharmaceutical synthesis. This document outlines commercial suppliers, detailed technical specifications, relevant experimental protocols, and the synthetic pathways in which this compound plays a crucial role.
Commercial Availability and Purity Specifications
This compound is commercially available from a range of chemical suppliers, with purity levels varying to meet different research and manufacturing needs. While many suppliers offer grades of 95% or >96%, sourcing a minimum purity of 98% is achievable and often critical for pharmaceutical applications to minimize side reactions and ensure the integrity of the final active pharmaceutical ingredient (API).
Notable Commercial Suppliers
Several chemical manufacturers and distributors list this compound. For researchers requiring 98% purity, it is advisable to request lot-specific Certificates of Analysis (CoA) to confirm purity and impurity profiles. Some suppliers that offer high-purity grades include:
-
Skyrun Industrial: Lists this compound with a minimum assay of 98%.
-
Simson Pharma Limited: Provides high-quality this compound and offers a Certificate of Analysis with each compound, where specific purity grades can be requested.[1]
-
TCI America: Offers this compound with a purity of >96.0% as determined by Gas Chromatography (GC).[2]
-
Sigma-Aldrich (Merck): Provides this compound, though their standard grade is often listed at 95% purity.
-
Lab Pro Inc.: Supplies this compound with a minimum purity of 96.0% (GC).[3]
-
Santa Cruz Biotechnology: Offers this compound with a purity of ≥96%.
It is imperative for drug development professionals to verify the purity and impurity profile from the supplier's CoA prior to use in GMP processes.
Quantitative Data and Physical Properties
The following table summarizes the typical quantitative data and physical properties of 98% pure this compound, compiled from various supplier technical data sheets and chemical databases.
| Parameter | Value | Analytical Method |
| Chemical Formula | C₉H₉BrO | - |
| Molecular Weight | 213.07 g/mol | - |
| CAS Number | 2114-00-3 | - |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Boiling Point | 245-250 °C (lit.) | - |
| Density | 1.4 g/mL at 25 °C (lit.) | - |
| Refractive Index | n20/D 1.571 (lit.) | Refractometry |
| Major Impurities | Propiophenone, Dibromopropiophenone isomers | GC-MS |
| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate. | - |
Note: Values presented are typical and may vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.
Key Experimental Protocols
This compound is a versatile reagent in organic synthesis. Below are detailed methodologies for its synthesis and its application in the preparation of pharmaceutical intermediates.
Synthesis of this compound via Bromination of Propiophenone
This protocol describes the alpha-bromination of propiophenone to yield this compound.
Materials:
-
Propiophenone (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
Aluminum chloride (catalytic amount, optional)
Procedure:
-
A solution of propiophenone in dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).
-
For catalyzed reactions, a small amount of aluminum chloride is added.
-
A solution of bromine in dichloromethane is added dropwise to the propiophenone solution at a controlled temperature, often at 20°C.[4]
-
The reaction mixture is stirred for a specified period, typically 30 minutes to several hours, until the reaction is complete (monitored by TLC or GC).[4]
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Synthesis of Cathinone Derivatives using this compound
This compound is a well-documented precursor in the synthesis of substituted cathinones, a class of compounds with significant interest in pharmacology and neuroscience. The following is a general procedure for the synthesis of a cathinone derivative via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Methylamine hydrochloride (or other primary/secondary amine) (1.1 eq)
-
Triethylamine (or another suitable base) (2.2 eq)
-
Toluene or Dichloromethane
-
Hydrochloric acid (for salt formation)
Procedure:
-
A solution of this compound in toluene or dichloromethane is prepared in a reaction vessel.
-
In a separate vessel, the desired amine hydrochloride is reacted with the base to generate the free amine.
-
The free amine solution is then added dropwise to the solution of this compound with stirring.
-
The reaction mixture is stirred at room temperature for an extended period, often 24-48 hours, to ensure complete reaction.
-
After the reaction is complete, the mixture is washed with water.
-
The organic layer is then extracted with an aqueous solution of hydrochloric acid to convert the cathinone derivative into its hydrochloride salt, which is water-soluble.
-
The aqueous layer is collected, and the solvent is evaporated to yield the crude hydrochloride salt of the cathinone derivative.
-
The crude product can be further purified by recrystallization.
Mandatory Visualizations
Synthetic Pathway of a Cathinone Derivative from this compound
The following diagram illustrates the key steps in the synthesis of a generic N-methylcathinone derivative starting from propiophenone, with this compound as a critical intermediate.
Caption: Synthetic workflow for N-methylcathinone derivatives via this compound.
Logical Relationship in Analytical Characterization
The diagram below outlines the logical workflow for the analytical characterization of high-purity this compound.
Caption: Logical workflow for the analytical characterization of this compound.
Biological Context and Significance
While this compound is primarily an intermediate and not an active pharmaceutical ingredient, its derivatives, particularly substituted cathinones, have significant biological activity. These compounds often act as stimulants of the central nervous system by modulating the release and reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] The α-bromoketone functional group is a reactive moiety that allows for the facile synthesis of a wide range of heterocyclic compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] Therefore, the purity and characterization of this compound are of utmost importance for researchers developing novel therapeutics targeting the central nervous system and other biological pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Role of α-Bromopropiophenone in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromopropiophenone, a halogenated ketone, serves as a pivotal intermediate in a variety of organic transformations. Its inherent reactivity, stemming from the presence of a carbonyl group and an adjacent bromine atom, makes it a valuable building block for the synthesis of a diverse array of organic molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the primary applications of α-bromopropiophenone, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.
Core Applications in Organic Synthesis
The utility of α-bromopropiophenone is most prominently demonstrated in three key areas of organic synthesis: as a precursor for pharmaceutical compounds, in the construction of heterocyclic systems, and as a substrate for molecular rearrangements.
Precursor in Pharmaceutical Synthesis: The Gateway to Ephedrine and Cathinone Derivatives
α-Bromopropiophenone is a crucial starting material in the synthesis of several physiologically active compounds, most notably ephedrine and its derivatives, as well as synthetic cathinones.
The synthesis of racemic ephedrine from α-bromopropiophenone is a well-established multi-step process. The pathway involves the initial amination of α-bromopropiophenone to form an aminoketone intermediate, which is subsequently reduced to the final aminoalcohol product.
Experimental Workflow: Synthesis of Ephedrine
Caption: Synthetic pathway from α-bromopropiophenone to racemic ephedrine.
Experimental Protocol: Synthesis of α-Methylaminoethyl Phenyl Ketone
A common procedure involves the reaction of α-bromopropiophenone with methylamine in a suitable solvent like benzene or alcohol. It is crucial to control the temperature, often by cooling with ice, as the reaction can be exothermic. The reaction mixture is typically allowed to stand for 24 hours, during which the hydrobromide salt of methylamine precipitates. The excess solvent is then evaporated, and the residue is neutralized with hydrochloric acid to yield α-methylaminoethyl phenyl ketone hydrochloride.[1]
Experimental Protocol: Reduction to Ephedrine
The hydrochloride salt of α-methylaminoethyl phenyl ketone is dissolved in alcohol, and a platinum black catalyst is introduced. The mixture is then agitated under a slight pressure of hydrogen gas. Upon absorption of the theoretical amount of hydrogen, the reaction is stopped to prevent over-reduction. After filtering out the catalyst, the alcoholic solution is concentrated to yield the hydrochloride salt of ephedrine.[1]
| Starting Material | Product | Reagents | Catalyst | Yield | Reference |
| α-Bromopropiophenone | α-Methylaminoethyl Phenyl Ketone | Methylamine, Benzene/Alcohol, HCl | - | 70-74% | [2] |
| α-Methylaminoethyl Phenyl Ketone HCl | Racemic Ephedrine HCl | Hydrogen | Platinum Black | >70% | [1] |
α-Bromopropiophenone and its substituted analogues are key precursors in the synthesis of various synthetic cathinones. The general strategy involves the reaction of the α-bromoketone with a primary amine, such as methylamine, to introduce the amino group. For instance, ring-substituted N-methylcathinone derivatives are synthesized by reacting the appropriately substituted bromopropiophenone with methylamine.[3]
Logical Relationship: Synthesis of Cathinone Derivatives
Caption: General synthetic route to cathinone derivatives.
Building Blocks for Heterocycles: The Hantzsch Thiazole Synthesis
α-Bromopropiophenone is a classic substrate in the Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring system, which is a prevalent scaffold in many biologically active molecules. The reaction involves the condensation of an α-haloketone with a thioamide.
Mechanism of Hantzsch Thiazole Synthesis
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of α-bromopropiophenone, displacing the bromide ion. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Equimolar amounts of α-bromopropiophenone and thiourea are refluxed in ethanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium carbonate solution, to precipitate the product. The resulting solid is collected by filtration and can be purified by recrystallization.
Quantitative Data for a Representative Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 2-Amino-4-phenylthiazole | 99% | [4] |
Spectroscopic Data for 2-Amino-4-phenylthiazole Derivatives
| Compound | 1H NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 2-(Alanyl)-amino-4-phenylthiazole | 8.0 (1H, s, -NH), 7.9-7.4 (5H, m, aromatic-H), 6.2 (1H, s, -CH of thiazole), 4.9 (1H, m, α-H), 1.7 (3H, m, CH3) | [M+1]+ 248 | [5] |
| 2-(Valyl)-amino-4-phenylthiazole | 8.0 (1H, s, -NH), 7.7-7.3 (5H, m, aromatic-H), 6.2 (1H, s, -CH of thiazole), 4.6 (1H, m, α-H), 1.2 (1H, m, β-H), 1.01(6H, d, CH3) | [M+1]+ 278 | [5] |
Substrate for Molecular Rearrangements: The Favorskii Rearrangement
α-Halo ketones, such as α-bromopropiophenone, are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. This reaction often proceeds through a cyclopropanone intermediate.
Mechanism of the Favorskii Rearrangement
The reaction is initiated by the abstraction of an α-proton by a base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack to form a cyclopropanone intermediate, with the expulsion of the halide ion. The cyclopropanone is then attacked by a nucleophile (such as a hydroxide or alkoxide ion), leading to the opening of the three-membered ring and subsequent formation of a carboxylic acid or ester.
Signaling Pathway: Favorskii Rearrangement Mechanism
Caption: Mechanism of the Favorskii rearrangement of an α-halo ketone.
Conclusion
α-Bromopropiophenone is a versatile and highly valuable reagent in organic synthesis. Its utility as a precursor for important pharmaceuticals like ephedrine and synthetic cathinones, its role in the construction of heterocyclic systems via the Hantzsch thiazole synthesis, and its potential as a substrate for the Favorskii rearrangement underscore its significance. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for chemists in academia and industry, enabling the efficient and effective utilization of this important synthetic intermediate.
References
Methodological & Application
Application Notes & Protocols: Reaction of 2-Bromopropiophenone with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-halo ketones are versatile intermediates in organic synthesis, acting as potent alkylating agents.[1][2] Specifically, 2-bromopropiophenone and its derivatives are key precursors in the synthesis of various N-substituted compounds. The reaction of these α-halo ketones with primary amines is a fundamental method for producing β-keto-amines. This class of compounds is significant in medicinal chemistry and pharmacology, as it includes substituted cathinones, which are of interest for their psychoactive properties and as reference standards in forensic analysis.[3][4][5][6] This document outlines the reaction mechanism, provides a summary of experimental data, and details a protocol for a representative synthesis.
Reaction Mechanism and Theory
The reaction between an α-halo ketone, such as this compound, and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7]
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic α-carbon (the carbon atom bonded to the bromine), which is activated by the adjacent electron-withdrawing carbonyl group.[8]
-
Transition State: A transient pentacoordinate transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Displacement & Deprotonation: The bromide ion is displaced as a leaving group. An intermediate ammonium salt is formed, which is then deprotonated by a base (either another molecule of the primary amine or an added base like triethylamine) to yield the final β-keto-amine product and a corresponding ammonium salt.[7][9]
Caption: General SN2 reaction mechanism.
Applications in Drug Development & Forensic Science
The primary application of this reaction is the synthesis of substituted cathinones, which are β-keto analogues of phenethylamines.[5]
-
Mephedrone (4-Methylmethcathinone): Synthesized by reacting 2-bromo-4'-methylpropiophenone with methylamine.[3][10]
-
Ethcathinone: Synthesized from this compound and ethylamine.[11]
-
N-Substituted Cathinone Derivatives: The reaction is adaptable for a wide range of primary amines, allowing for the creation of a library of cathinone derivatives for structure-activity relationship (SAR) studies.[12]
These compounds serve as analytical standards for forensic laboratories to detect and quantify controlled substances in illicit materials.[3][4]
Summary of Experimental Data
The following table summarizes reaction conditions for the synthesis of cathinone analogues, primarily focusing on the well-documented synthesis of mephedrone.
| Substrate | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4'-methylpropiophenone | Methylamine HCl | Triethylamine | - | Reflux | - | - | [10][13] |
| 2-Bromo-4'-methylpropiophenone | Methylamine HCl | NaOH | Toluene | 25 | 32 | - | [3][4] |
| 2-Bromo-4'-methylpropiophenone | Methylamine | - | - | Reflux | - | 45 | [14] |
| Propiophenone (via bromination) | Methylamine HCl | Triethylamine | Dichloromethane | - | - | - | [9] |
Detailed Experimental Protocol: Synthesis of 4-Methylmethcathinone (Mephedrone)
This protocol is a representative example adapted from published syntheses.[3][4] Disclaimer: This protocol is for informational and research purposes only. The synthesized product is a controlled substance in many jurisdictions. All procedures should be performed by qualified personnel in a properly equipped chemical laboratory, adhering to all applicable laws and safety regulations.
5.1 Materials & Reagents
-
2-Bromo-4'-methylpropiophenone
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl), dilute solution (e.g., 1M)
-
Isopropanol
-
Deionized water
-
Dichloromethane (for extraction, optional)
-
Magnesium sulfate or sodium sulfate (drying agent)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Condenser (if refluxing)
-
Separatory funnel
-
Beakers, graduated cylinders
-
pH paper or meter
-
Rotary evaporator
5.2 Procedure
-
Preparation of Methylamine Solution: In a beaker, dissolve methylamine hydrochloride in a minimal amount of water. In a separate beaker, prepare an equimolar solution of sodium hydroxide in water. Slowly add the NaOH solution to the methylamine HCl solution with cooling (e.g., in an ice bath) to generate the free base methylamine. Alternatively, triethylamine can be used as a base in an organic solvent.[10]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4'-methylpropiophenone in toluene.
-
Amine Addition: Add the freshly prepared methylamine solution dropwise to the stirred solution of the bromoketone over approximately 1 hour.[3][4] The reaction is exothermic; maintain the desired temperature (e.g., 25°C or reflux) using a water bath.
-
Reaction: Allow the mixture to stir at room temperature (25°C) for 32 hours or until the reaction is complete (monitored by TLC or GC-MS).[3][4]
-
Work-up & Extraction:
-
Pour the reaction mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the toluene (organic) layer.
-
Extract the aqueous layer with additional toluene or dichloromethane.
-
Combine the organic layers.
-
-
Acidification & Product Isolation:
-
Final Product Formation:
-
Evaporate the aqueous layer to dryness under vacuum to obtain the crude hydrochloride salt of the product as a solid.[4]
-
-
Purification:
Caption: Workflow for synthesis and purification.
Safety Considerations
-
This compound: This compound is an α-halo ketone and a lachrymator. It is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.[15]
-
Primary Amines: Many primary amines (like methylamine) are volatile, flammable, and corrosive. Handle in a fume hood.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Products: The resulting substituted cathinones are pharmacologically active and are controlled substances in many regions. Handle with appropriate precautions and legal compliance.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]
- 5. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mephedrone - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of Propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-bromination of propiophenone is a crucial synthetic transformation that yields 2-bromo-1-phenyl-1-propanone (α-bromopropiophenone). This product serves as a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals.[1] The introduction of a bromine atom at the α-position of the ketone provides a reactive handle for subsequent nucleophilic substitution reactions, making it a key building block in medicinal chemistry and drug development. This document provides detailed protocols for the bromination of propiophenone, a summary of quantitative data from various methods, and a visual representation of the experimental workflow.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data for different methods of propiophenone bromination, allowing for easy comparison of yields, reaction conditions, and reagents.
| Method | Brominating Agent/System | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference(s) |
| Method 1: Direct Bromination | Bromine (Br₂) | Dichloromethane | None | 30 minutes | 20°C | Quantitative | - | [2] |
| Method 2: Acetic Acid | Bromine (Br₂) | Glacial Acetic Acid | None | 30 minutes | Room Temp. | - | - | [3] |
| Method 3: Green Chemistry | H₂O₂ / Sodium Bromide (NaBr) | None (Solvent-free) | Sulfuric Acid | 1-2 hours | Room Temp. | 94 | 96 (HPLC) | [4] |
| Method 4: Phase Transfer | Bromine (Br₂) | Water | NaCl (saturated) | - | ~50°C | Quantitative | - | [5] |
| Method 5: Catalytic | Cupric Bromide (CuBr₂) | Ethyl Acetate / Chloroform | None | 0.5-1 hour | 60-80°C (Reflux) | 95 | - | [6] |
Experimental Protocols
Method 1: Direct Bromination with Bromine in Dichloromethane
This protocol is a widely used and straightforward method for the α-bromination of propiophenone.
Materials:
-
Propiophenone
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve propiophenone (0.5 mol, 72 g) in 500 ml of dichloromethane.[2]
-
Prepare a solution of bromine (0.51 mol, 82 g) in 100 ml of dichloromethane.
-
Slowly add the bromine solution dropwise to the stirred propiophenone solution at room temperature (20°C).[2] The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue stirring the mixture for 30 minutes.[2] The disappearance of the bromine color indicates the completion of the reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator. The product, 2-bromopropiophenone, is obtained in a quantitative yield and can often be used in the next step without further purification.[2]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Method 3: Green Chemistry Approach with H₂O₂ and NaBr
This method offers a more environmentally friendly alternative by avoiding the use of elemental bromine and organic solvents.[4]
Materials:
-
Propiophenone
-
Sodium Bromide (NaBr)
-
30% Sulfuric Acid (H₂SO₄)
-
27% Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Carbonate solution
-
Saturated Saline solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a 500 mL round-bottom flask, add propiophenone (0.1 mol, 13.4 g) and sodium bromide (0.4 mol, 41.2 g) at room temperature.[4]
-
Stir the mixture to ensure it is homogenous.
-
Add 30% sulfuric acid (0.1 mol, 32.7 g) to the flask.
-
Slowly add 27% hydrogen peroxide (0.25 mol, 35.2 g) dropwise to the stirred mixture.
-
After the addition is complete, continue to stir the reaction for 1-2 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, let the mixture stand to allow for phase separation.
-
Wash the organic layer sequentially with saturated sodium carbonate solution and saturated saline solution.[4]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase to obtain α-bromopropiophenone as a yellow oily liquid.[4] This method has a reported yield of 94% and a purity of 96% by HPLC.[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the bromination of propiophenone.
Caption: Experimental workflow for the synthesis of α-bromopropiophenone.
References
- 1. alpha-Bromopropiophenone [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 5. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 6. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
2-Bromopropiophenone: A Versatile Precursor in Pharmaceutical Synthesis
Introduction: 2-Bromopropiophenone, also known as α-bromopropiophenone, is an α-halogenated ketone that serves as a critical building block in the synthesis of a wide range of pharmaceutical compounds. Its reactive nature, owing to the presence of both a carbonyl group and a bromine atom on the α-carbon, allows for diverse chemical transformations. This makes it a valuable intermediate in the production of various therapeutic agents, including central nervous system stimulants, antidepressants, and smoking cessation aids. This document outlines key applications and detailed protocols for the use of this compound and its derivatives in pharmaceutical research and development.
Application Note 1: Synthesis of Phenylpropanolamine Scaffolds (e.g., Ephedrine)
The phenylpropanolamine backbone is a core structure in many stimulant and decongestant drugs. Ephedrine, a well-known sympathomimetic amine, can be synthesized from this compound. The process involves a two-step sequence: nucleophilic substitution with an amine followed by reduction of the ketone.
Experimental Protocol: Synthesis of Racemic Ephedrine
Step 1: Synthesis of α-methylaminoethyl phenyl ketone (Ephedrone)
This step involves the reaction of this compound with methylamine.
-
Materials: this compound, methylamine solution (in benzene or alcohol), ice bath.
-
Procedure: this compound is dissolved in a suitable solvent like benzene. Methylamine solution is added to the mixture. The reaction is exothermic, and cooling with an ice bath is recommended to control the temperature.[1] The reaction proceeds via nucleophilic substitution, where the amine displaces the bromide. After the reaction is complete, the resulting α-methylaminoethyl phenyl ketone (also known as methcathinone or ephedrone) is isolated. This intermediate can be purified and converted to its hydrochloride salt.[1]
-
Yield: This reaction can produce yields of 70-74% for the ephedrone intermediate.[1]
Step 2: Reduction of Ephedrone to Ephedrine
The ketone group of ephedrone is reduced to a hydroxyl group to yield ephedrine. The choice of reducing agent is critical for stereoselectivity.
-
Materials: α-methylaminoethyl phenyl ketone hydrochloride, ethanol, sodium hydroxide, hydrogen gas, Raney nickel or platinum-based catalyst.[1]
-
Procedure: The hydrochloride salt of ephedrone is dissolved in ethanol, and an alkaline solution (e.g., sodium hydroxide) is added to liberate the free base.[1] The resulting solution is then subjected to catalytic hydrogenation. Using hydrogen in the presence of a Raney nickel catalyst yields a mixture of DL-ephedrine (64% yield) and DL-pseudoephedrine (19% yield).[1] Alternatively, using a platinum catalyst can favor the formation of racemic ephedrine with minimal pseudoephedrine byproduct.[1] The final product, ephedrine hydrochloride, can be crystallized from ethanol.[1]
Figure 1: Synthetic pathway from this compound to Ephedrine.
Application Note 2: Synthesis of Substituted Cathinones (e.g., Mephedrone)
Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamine.[2] this compound and its ring-substituted analogues are key precursors for many of these substances, such as mephedrone (4-methylmethcathinone).
Experimental Protocol: Synthesis of Mephedrone Hydrochloride
This synthesis starts from 4-methylpropiophenone, which is first brominated to create the necessary precursor.
Step 1: Synthesis of 2-Bromo-4'-methylpropiophenone
-
Materials: 4-Methylpropiophenone, bromine, glacial acetic acid, dichloromethane.[3]
-
Procedure: 4-Methylpropiophenone is dissolved in glacial acetic acid. Bromine is added to the solution, leading to the α-bromination of the ketone.[3][4] The reaction mixture is then poured into ice water, and the product, 2-bromo-4'-methylpropiophenone, is extracted with a solvent like dichloromethane.[5]
Step 2: Synthesis of Mephedrone
-
Materials: 2-Bromo-4'-methylpropiophenone, methylamine hydrochloride, triethylamine, dichloromethane, hydrochloric acid, sodium hydroxide.[3]
-
Procedure: The 2-bromo-4'-methylpropiophenone is dissolved in dichloromethane. This solution is added to a mixture of methylamine hydrochloride and triethylamine in dichloromethane. After the reaction, hydrochloric acid is added, and the aqueous layer is separated. This layer is then made alkaline with sodium hydroxide, and the mephedrone free base is extracted with dichloromethane.[3]
-
Final Step: The solvent is evaporated, and the resulting oil is dissolved in a nonaqueous ether. Bubbling hydrogen chloride gas through the solution precipitates mephedrone hydrochloride as a solid.[3] The final product can be purified by recrystallization.[5]
Figure 2: Synthetic pathway for Mephedrone.
Biological Signaling Pathway: Mechanism of Action of Cathinones
Substituted cathinones primarily act as monoamine transporter modulators.[2] Depending on their specific structure, they can act as either reuptake inhibitors (blockers) or releasing agents (substrates) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to their stimulant and psychoactive effects.[6]
Figure 3: Mechanism of action of cathinones on monoamine transporters.
Application Note 3: Synthesis of Bupropion Analogues for CNS Research
Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic acetylcholine receptor (nAChR) antagonist.[7] Ring-substituted derivatives of this compound are used to synthesize novel bupropion analogues to explore structure-activity relationships and develop potentially improved therapeutics.[8]
Experimental Protocol: General Synthesis of a Bupropion Analogue
This protocol describes a general method for synthesizing bupropion analogues from a substituted propiophenone.
Step 1: Bromination of a Substituted Propiophenone
-
Materials: A substituted propiophenone (e.g., 3'-bromopropiophenone), bromine, acetic acid.[8]
-
Procedure: The synthesis begins with the bromination of a substituted ketone. For example, 3'-bromopropiophenone is treated with bromine in acetic acid to yield 2-bromo-3'-bromopropiophenone.[8]
Step 2: Amination to Form the Bupropion Analogue
-
Materials: The brominated ketone intermediate (e.g., 2-bromo-3'-bromopropiophenone), an amine (e.g., cyclopentylamine), acetonitrile (CH3CN).[8]
-
Procedure: The bromoketone is dissolved in a solvent like acetonitrile. The desired amine (e.g., cyclopentylamine) is added to the solution, and the mixture is heated (e.g., at 40°C for 6 hours).[8] The reaction yields the corresponding aminoketone. After cooling, any precipitate is filtered off, and the final product is purified from the filtrate, often using column chromatography.[8]
Figure 4: Experimental workflow for the synthesis of Bupropion analogues.
Biological Signaling Pathway: Dual Mechanism of Bupropion
Bupropion's therapeutic effects are attributed to its dual action on the central nervous system. It blocks the reuptake of dopamine and norepinephrine, increasing their availability in the synapse, which is linked to its antidepressant effects.[9][10] Additionally, it acts as a non-competitive antagonist at nicotinic acetylcholine receptors, which reduces the reinforcing effects of nicotine, aiding in smoking cessation.[7]
Figure 5: Dual mechanism of action of Bupropion.
Quantitative Data Summary
The following table summarizes key physicochemical properties of the parent precursor, this compound.
| Property | Value | Reference |
| Chemical Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| CAS Number | 2114-00-3 | |
| Appearance | Oil, may solidify on cooling | [11] |
| Boiling Point | 245-250 °C (lit.) | |
| Density | 1.4 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.571 (lit.) | |
| Storage Temperature | 2-8°C |
References
- 1. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mephedrone - Wikipedia [en.wikipedia.org]
- 4. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]
- 8. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
N-Alkylation with 2-Bromopropiophenone: An Application Note and Protocol for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines using 2-bromopropiophenone. This reaction is a cornerstone in the synthesis of a variety of β-keto phenylamines, a class of compounds with significant interest in medicinal chemistry and drug development, most notably as precursors to substituted cathinones.
Introduction
N-alkylation of amines with α-halo ketones is a fundamental synthetic transformation that forms a new carbon-nitrogen bond. The reaction of this compound with primary or secondary amines proceeds via a nucleophilic substitution mechanism to yield the corresponding N-alkylated propiophenone derivative. These products, commonly known as synthetic cathinones, are β-keto analogues of phenethylamines and often exhibit psychoactive properties by interacting with monoamine transporters in the central nervous system.[1][2] The versatility of this reaction allows for the generation of a diverse library of compounds for pharmacological screening and structure-activity relationship (SAR) studies.
Data Presentation: N-Alkylation of Amines with this compound Derivatives
The following table summarizes representative examples of N-alkylation reactions with this compound and its derivatives. The conditions and yields are based on literature precedents and provide a general guideline for this transformation. Optimization may be required for specific substrates.
| Entry | Amine Substrate | Alkylating Agent | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methylamine hydrochloride | 4-Methyl-2-bromopropiophenone | 4-Methylmethcathinone (Mephedrone) | Dichloromethane | Triethylamine | RT | - | -[3] |
| 2 | Pyrrolidine | 2-Bromo-hexanophenone | α-Pyrrolidinohexiophenone (α-PHP) | - | - | - | - | -[1] |
| 3 | Cyclopentylamine | 2-Bromo-3'-bromopropiophenone | 2-(N-Cyclopentylamino)-3'-bromopropiophenone | Acetonitrile | - | 40 | 6 | -[4] |
| 4 | Benzylamine | Propargyl bromide | N-Benzylprop-2-yn-1-amine | Acetonitrile | K₂CO₃ | Reflux | - | -[5] |
| 5 | Aniline | Benzyl alcohol** | N-Benzylaniline | Toluene | t-BuOK | 80 | - | 78[6] |
| 6 | Piperidine | Alkyl halide | N-Alkylpiperidine | Acetonitrile | N,N-diisopropylethylamine | RT | - | <70[7] |
Note: Entries 4 and 6 use different alkylating agents but illustrate common conditions for N-alkylation of the respective amine classes. *Note: Entry 5 utilizes a catalytic system with an alcohol as the alkylating agent, representing an alternative synthetic route.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine with this compound (e.g., Synthesis of a Cathinone Derivative)
This protocol is a generalized procedure based on the synthesis of mephedrone.[3]
Materials:
-
This compound (or a substituted derivative)
-
Primary amine hydrochloride (e.g., methylamine hydrochloride)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Add hydrochloric acid (1 M) to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water.
-
Make the aqueous layer alkaline with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-alkylated product.
Protocol 2: N-Alkylation of a Secondary Amine with this compound
This protocol is a general procedure adaptable for secondary amines.[7]
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, pyrrolidine)
-
N,N-diisopropylethylamine (Hünig's base) or Potassium Carbonate
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine the secondary amine (1.0 eq.) and N,N-diisopropylethylamine (1.5 eq.) or potassium carbonate (2.0 eq.) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., to 70 °C) as needed, monitoring by TLC.[7]
-
Workup:
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
References
- 1. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 3. Mephedrone - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purification of 2-Bromopropiophenone by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 2-bromopropiophenone using column chromatography. This technique is essential for obtaining high-purity material, which is critical for subsequent synthetic steps and in the development of pharmaceutical agents.
Introduction
This compound (α-bromopropiophenone) is a key intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds. The synthesis of this compound, typically through the bromination of propiophenone, often results in a crude product containing unreacted starting material, over-brominated side products, and other impurities.[1][2] Column chromatography is a robust and widely used method for the purification of such reaction mixtures, separating components based on their differential adsorption to a stationary phase.[3][4] This document outlines a standard normal-phase column chromatography procedure for the purification of this compound.
Data Presentation
The efficiency of a column chromatography separation is dependent on several parameters. The following table summarizes typical parameters for the purification of this compound and similar α-bromo ketones.
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Silica gel is a polar adsorbent suitable for separating compounds of varying polarity.[3][5] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 10% EtOAc) | A non-polar solvent system with increasing polarity allows for the elution of compounds based on their polarity. Less polar impurities elute first, followed by the product.[6][7] |
| TLC Analysis (Rf) | ~0.35 in the chosen eluent system | An optimal Rf value in this range on a TLC plate suggests a good separation on the column.[3] |
| Stationary Phase:Sample | 30:1 to 50:1 (w/w) | A sufficient excess of silica gel is required for effective separation.[3] |
| Sample Loading | Dry loading or minimal solvent volume | Prevents band broadening and improves separation efficiency.[7][8] |
| Expected Purity (Post-CC) | >95% (by GC or HPLC) | Column chromatography is effective at removing major impurities to achieve high purity. |
| Expected Recovery | 80-95% | Recovery can be influenced by the stability of the compound on silica and the precision of the fractionation. |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound by column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare several small beakers with different ratios of ethyl acetate in hexane (e.g., 1:99, 2:98, 5:95 v/v).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each TLC plate in a different solvent mixture.
-
Visualize the plates under a UV lamp.
-
The ideal solvent system is one that moves the desired product to an Rf value of approximately 0.35, with good separation from impurities.[3]
Column Packing (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and clamped vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane or 1% ethyl acetate in hexane). The weight of the silica gel should be 30 to 50 times the weight of the crude sample.[3]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Carefully apply this solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Elution and Fraction Collection
-
Carefully add the initial eluent to the top of the column.
-
Open the stopcock to begin the elution process. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[4]
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
As the elution progresses, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. This can be done in a stepwise or continuous gradient.
-
Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified this compound.
Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil.
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
Caption: Logic for selecting the mobile phase using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
Application Notes and Protocols for Monitoring 2-Bromopropiophenone Reactions
Abstract
This document provides detailed application notes and experimental protocols for the analytical monitoring of chemical reactions involving 2-Bromopropiophenone. The synthesis of this compound, typically through the bromination of propiophenone, and its subsequent reactions are crucial in various organic synthesis pathways.[1][2] Accurate and real-time monitoring of these reactions is essential for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and control. This document is intended for researchers, scientists, and drug development professionals. It outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Analytical Methods
The choice of an analytical technique for reaction monitoring depends on several factors, including the reaction kinetics, the chemical nature of the reactants and products, the presence of interfering species, and the desired level of detail (e.g., kinetic data, intermediate identification).[3] For this compound reactions, the following techniques are highly applicable:
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation of non-volatile and thermally labile compounds, making it ideal for quantifying the reactant, product, and by-products in the reaction mixture.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, providing both separation and structural identification of components.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-invasive technique that provides detailed structural information and can be used for real-time, in-situ monitoring of reaction kinetics and the detection of transient intermediates without the need for calibration standards.[7][8][9]
The following sections provide detailed protocols and application-specific notes for each of these techniques.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a robust and widely used technique for monitoring the progress of this compound synthesis and subsequent reactions. By separating the components of a reaction mixture, it allows for the accurate quantification of the starting material (e.g., Propiophenone), the product (this compound), and any potential side-products or impurities over time. This method is particularly useful for reactions conducted in liquid phase and for compounds that are not sufficiently volatile for GC analysis. A reverse-phase (RP) HPLC method is typically suitable for this analysis.[4][10]
Advantages:
-
High resolution and sensitivity.
-
Applicable to a wide range of compounds.
-
Quantitative accuracy and precision.[11]
Limitations:
-
Requires sampling and quenching of the reaction, which may not be suitable for very fast reactions.
-
Solvent consumption can be high.
Experimental Protocol: HPLC Analysis
Objective: To quantify the concentration of this compound and Propiophenone in a reaction mixture.
1. Instrumentation and Materials:
- HPLC system with a UV detector.
- Reverse-phase C18 or Newcrom R1 column (e.g., 4.6 x 150 mm, 5 µm).[4]
- Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[4][5]
- Mobile Phase B: Acetonitrile (MeCN).[4][5]
- Quenching solution (e.g., cold saturated sodium bicarbonate solution).
- Diluent: Acetonitrile/Water (50:50 v/v).
- Standard solutions of Propiophenone and this compound of known concentrations.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection Wavelength: 245 nm
- Gradient Elution:
- 0-2 min: 50% B
- 2-10 min: 50% to 90% B
- 10-12 min: 90% B
- 12-13 min: 90% to 50% B
- 13-15 min: 50% B (re-equilibration)
3. Sample Preparation: a. At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. b. Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 1 mL). c. Dilute the quenched sample with the diluent to a concentration within the calibration range. For example, dilute 100 µL of the quenched mixture into 900 µL of diluent. d. Filter the sample through a 0.45 µm syringe filter before injection.
4. Calibration and Quantification: a. Prepare a series of calibration standards of Propiophenone and this compound in the diluent. b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared reaction samples. d. Determine the concentrations of the reactant and product in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Quantitative results from the HPLC analysis should be summarized in a table to track the reaction progress.
| Time (min) | Propiophenone Peak Area | Propiophenone Conc. (mg/mL) | This compound Peak Area | This compound Conc. (mg/mL) | Conversion (%) |
| 0 | 1580000 | 10.0 | 0 | 0.0 | 0.0 |
| 15 | 815000 | 5.16 | 725000 | 4.84 | 48.4 |
| 30 | 420000 | 2.66 | 1105000 | 7.34 | 73.4 |
| 60 | 110000 | 0.70 | 1340000 | 8.90 | 89.0 |
| 120 | <10000 | <0.1 | 1410000 | 9.37 | 93.7 |
Workflow Diagram
Caption: Workflow for HPLC monitoring of this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is an excellent method for monitoring reactions involving this compound, provided the analyte and other reaction components are volatile and thermally stable. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for positive identification and quantification. This is particularly useful for identifying unknown by-products or impurities in the reaction. PubChem contains GC-MS data for this compound, indicating its suitability for this technique.[6]
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information, aiding in the identification of unknowns.
-
Excellent for separating volatile compounds.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Requires sampling and quenching from the reaction mixture.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound and related compounds in a reaction mixture.
1. Instrumentation and Materials:
- GC-MS system with an Electron Ionization (EI) source.
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Quenching solution (e.g., cold water).
- Extraction solvent: Dichloromethane or Ethyl Acetate.
- Drying agent: Anhydrous sodium sulfate.
- Internal standard (e.g., naphthalene) of known concentration.
2. GC-MS Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1)
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Scan Range: 40-400 m/z
3. Sample Preparation: a. At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. b. Immediately quench the reaction by adding the aliquot to cold water (e.g., 2 mL). c. Extract the organic components with the extraction solvent (e.g., 2 x 2 mL Dichloromethane). d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Transfer the dried organic solution to a new vial and add a precise amount of the internal standard solution. f. Dilute if necessary to bring the analyte concentration into the linear range of the detector.
4. Data Analysis: a. Identify the peaks for the reactant, product, and internal standard based on their retention times and mass spectra. b. Quantify the compounds by comparing the ratio of their peak areas to the peak area of the internal standard against a pre-established calibration curve.
Data Presentation
Quantitative GC-MS data can be organized to show the change in composition over time.
| Time (min) | Reactant Peak Area Ratio (to IS) | Reactant Conc. (mg/mL) | Product Peak Area Ratio (to IS) | Product Conc. (mg/mL) | By-product X ID (m/z) |
| 0 | 5.25 | 10.0 | 0.00 | 0.0 | - |
| 15 | 2.70 | 5.14 | 2.54 | 4.84 | 135, 105 |
| 30 | 1.40 | 2.67 | 3.87 | 7.37 | 135, 105 |
| 60 | 0.37 | 0.71 | 4.68 | 8.91 | 135, 105 |
| 120 | <0.05 | <0.1 | 4.93 | 9.39 | 135, 105 |
Workflow Diagram
Caption: Workflow for GC-MS monitoring of this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a uniquely powerful tool for reaction monitoring as it is non-destructive and provides rich structural information about the species in the reaction mixture.[9] It can be employed in two main modes: ex-situ (at-line), where samples are taken periodically, or in-situ (on-line), where the reaction mixture flows through the NMR spectrometer for real-time analysis.[8][9][12] For this compound reactions, ¹H NMR is particularly useful. The disappearance of the quartet signal of the methylene protons (-CH2-) in propiophenone and the appearance of a new doublet for the methine proton (-CHBr-) in this compound can be easily monitored and integrated to determine the reaction conversion.[13] This method allows for the study of reaction kinetics and the potential observation of unstable intermediates.[7]
Advantages:
-
Non-destructive and non-invasive (in-situ).
-
Provides detailed structural information.
-
Quantitative without the need for response factor correction (if acquisition conditions are correct).[8]
-
Can identify and characterize unexpected intermediates and products.
Limitations:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires deuterated solvents for ex-situ analysis.
-
In-situ setups can be complex and expensive.
Experimental Protocol: NMR Analysis (Ex-situ)
Objective: To monitor the conversion of a reaction by analyzing the ¹H NMR spectra of aliquots taken over time.
1. Instrumentation and Materials:
- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., CDCl₃) compatible with the reaction solvent.
- Quenching agent (if necessary).
- Internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.
2. Sample Preparation: a. At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction. b. (Optional but recommended) Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent. c. Dilute the aliquot in a sufficient volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube. d. Add a known quantity of the internal standard if precise concentration determination is required.
3. NMR Data Acquisition:
- Nucleus: ¹H
- Pulse Program: Standard single pulse (e.g., zg30).
- Number of Scans: 8 or 16 (adjust for desired signal-to-noise).
- Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (e.g., 10-30 s for accurate quantification).
- Spectral Width: ~16 ppm.
- Temperature: 298 K.
4. Data Processing and Analysis: a. Fourier transform the FID, and phase and baseline correct the spectrum. b. Calibrate the chemical shift scale (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm). c. Identify the characteristic signals for the reactant and product.
- Propiophenone: Methylene quartet (~3.0 ppm).
- This compound: Methine quartet (~5.2 ppm) and methyl doublet (~1.9 ppm). d. Integrate the area of these characteristic signals. e. Calculate the percent conversion using the integral values. For example: Conversion (%) = [Integral(Product)] / [Integral(Product) + Integral(Reactant)] * 100
Data Presentation
NMR data can be presented to show the relative amounts of reactant and product over time.
| Time (min) | Integral of Reactant Signal (e.g., -CH₂) | Integral of Product Signal (e.g., -CHBr) | Molar Ratio (Product / Reactant) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.00 | 0.0 |
| 15 | 0.52 | 0.48 | 0.92 | 48.0 |
| 30 | 0.27 | 0.73 | 2.70 | 73.0 |
| 60 | 0.11 | 0.89 | 8.09 | 89.0 |
| 120 | 0.06 | 0.94 | 15.67 | 94.0 |
Workflow Diagram
Caption: Workflow for NMR monitoring, showing both ex-situ and in-situ paths.
Method Comparison
To aid in selecting the most appropriate analytical method, the following table provides a comparison of the key techniques discussed.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Liquid-phase separation | Gas-phase separation & mass analysis | Nuclear spin resonance |
| Analyte Volatility | Not required | Required | Not required |
| Primary Use | Quantification of knowns | Identification & quantification | Structural elucidation & kinetics |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low to Moderate (µg-mg) |
| Real-time Capability | Difficult (at-line) | Difficult (at-line) | Excellent (in-situ flow systems)[14] |
| Sample Preparation | Quenching, dilution, filtration | Quenching, extraction, drying | Simple dilution (ex-situ); none (in-situ) |
| Structural Info | None (UV) | High (Mass Spectrum) | Very High (Chemical Shifts, Couplings) |
| Quantification | Requires calibration standards | Requires calibration standards | Absolute (with internal standard or known concentration) |
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Separation of 2’-Bromopropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. pharmtech.com [pharmtech.com]
- 10. 2’-Bromopropiophenone | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Bromopropiophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopropiophenone is a versatile chemical intermediate with significant applications in medicinal chemistry. Its reactive α-bromo ketone moiety makes it a valuable precursor for the synthesis of a wide array of heterocyclic and acyclic compounds with diverse pharmacological activities. This document provides a detailed overview of its applications, focusing on its role in the development of psychoactive compounds, anti-inflammatory agents, and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.
Key Applications
This compound and its derivatives are instrumental in the synthesis of several classes of biologically active molecules:
-
Synthetic Cathinones: It is a key precursor in the synthesis of substituted cathinones, which are psychoactive compounds that act as monoamine transporter inhibitors. A prominent example is the synthesis of mephedrone (4-methylmethcathinone).
-
Chalcones: this compound can be used to synthesize chalcone derivatives, which are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Other Bioactive Molecules: Its reactivity allows for the synthesis of various other compounds, including analgesics, sedatives, and anticonvulsants.
Data Presentation
Monoamine Transporter Inhibition by Synthetic Cathinone Derivatives
The following table summarizes the in vitro potency of various synthetic cathinone derivatives, synthesized using this compound analogues, for the inhibition of dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Methcathinone | 137 | 53 | 490 |
| 4-Methylmethcathinone (Mephedrone) | 129 | 50 | 500 |
| 4-Fluoromethcathinone | 48.7 | ND | >10000 |
| 4-Methoxymethcathinone | 920 | 339 | 7220 |
| 3,4-Methylenedioxypyrovalerone (MDPV) | 2.3 | ND | ND |
ND: Not Determined
Antimicrobial and Antifungal Activity of Chalcone Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of representative chalcone derivatives against various bacterial and fungal strains.
| Compound | Target Organism | MIC (µg/mL) |
| Chalcone Derivative 1 | Staphylococcus aureus | 40 |
| Chalcone Derivative 1 | Escherichia coli | 160 |
| Chalcone Derivative 2 | Candida albicans | 80 |
| Chalcone Derivative 3 | Pseudomonas aeruginosa | 40 |
Experimental Protocols
Synthesis of 4-Methylmethcathinone (Mephedrone) from 2-Bromo-4'-methylpropiophenone
This protocol describes the synthesis of 4-methylmethcathinone (4-MMC) from 2-bromo-4'-methylpropiophenone.
Materials:
-
2-bromo-4'-methylpropiophenone
-
Methylamine hydrochloride
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid (for synthesis of the precursor)
-
Bromine (for synthesis of the precursor)
-
4'-methylpropiophenone (for synthesis of the precursor)
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Synthesis of 2-bromo-4'-methylpropiophenone (Precursor):
-
Dissolve 4'-methylpropiophenone in glacial acetic acid.
-
Slowly add bromine to the solution while stirring.
-
The reaction mixture is then poured into ice-cold water.
-
The product, 2-bromo-4'-methylpropiophenone, is extracted with dichloromethane and the solvent is removed under vacuum.[1]
-
-
Synthesis of 4-Methylmethcathinone:
-
Dissolve 2-bromo-4'-methylpropiophenone in dichloromethane.
-
In a separate flask, prepare a solution of methylamine hydrochloride and triethylamine in dichloromethane.
-
Add the 2-bromo-4'-methylpropiophenone solution dropwise to the methylamine solution while stirring.
-
After the reaction is complete, add hydrochloric acid to the mixture.
-
Separate the aqueous layer and wash it with dichloromethane.
-
Make the aqueous layer alkaline with sodium hydroxide.
-
Extract the product (4-methylmethcathinone) with dichloromethane.
-
Evaporate the dichloromethane to obtain the final product.
-
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of chalcones from an appropriate acetophenone and benzaldehyde.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Stirrer
-
Beaker
-
Filter paper
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a beaker.
-
Slowly add a solution of sodium hydroxide in water to the mixture while stirring.
-
Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates the progress of the reaction.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.[2][3]
In Vitro Monoamine Transporter Uptake Assay
This protocol describes a method to assess the inhibitory activity of compounds on monoamine transporters (DAT, NET, and SERT) using human embryonic kidney (HEK 293) cells stably expressing the respective transporters.[4][5][6]
Materials:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (DMEM with 10% FBS)
-
Krebs-HEPES buffer (KHB)
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (radiolabeled substrates)
-
Test compounds
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the HEK 293 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.
-
Assay:
-
Wash the cells with KHB.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate ([³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT) and incubate for a short period (e.g., 1-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 values of the test compounds by plotting the percentage of inhibition of uptake against the log concentration of the compound.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compound
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups.
-
Dosing: Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
Induction of Edema: After 1 hour of dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Synthesis of 4-Methylmethcathinone (Mephedrone)
References
- 1. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Bromopropiophenone synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-bromopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from propiophenone?
A1: The synthesis is an acid-catalyzed α-bromination of a ketone.[1][2] The reaction proceeds through a multi-step mechanism:
-
Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen of propiophenone, increasing the acidity of the α-hydrogens.[1]
-
Enol Formation: A weak base removes a proton from the α-carbon, leading to the formation of an enol intermediate. This is the slow, rate-determining step of the reaction.[1][3]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a bromine molecule (Br₂).[1][2]
-
Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[1]
Q2: What are common brominating agents for this synthesis?
A2: Elemental bromine (Br₂) is the most common reagent, often dissolved in a suitable solvent like acetic acid, chloroform, or dichloromethane.[4][5][6] Other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can also be used, often with an acid catalyst like p-toluenesulfonic acid (TsOH).[2][7]
Q3: Why is an acid catalyst necessary?
A3: The acid catalyst is crucial for accelerating the formation of the enol intermediate, which is the active nucleophile in the reaction.[2][3] The rate of halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, because enol formation is the rate-limiting step.[3][8]
Q4: Can this reaction be performed without a solvent?
A4: While solvents like acetic acid or chloroform are common, procedures exist for the bromination of propiophenone in an aqueous suspension, typically in the presence of salts like sodium chloride or sodium sulfate to increase the ionic strength.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The reaction is often autocatalytic due to the formation of HBr, but an initial catalyst is recommended to prevent a latent or runaway reaction.[10] Use a small amount of a suitable acid catalyst like aluminum chloride (AlCl₃) or hydrobromic acid (HBr).[2][4] |
| Moisture Contamination | Water can interfere with acid catalysts, especially Lewis acids like AlCl₃. Ensure all glassware is oven-dried and use anhydrous solvents.[11] |
| Incorrect Temperature | The reaction is exothermic.[10] Maintain the recommended temperature. For instance, some procedures specify dropwise addition of bromine at 20°C or while cooling in an ice bath.[4][5] |
| Insufficient Reaction Time | Some protocols require the reaction to stir overnight to ensure completion and to help drive off the HBr gas formed.[4] |
| Poor Quality Reagents | Use fresh, high-purity propiophenone and bromine. Impurities can inhibit the reaction. |
Problem: Formation of Side Products (Impure Product)
| Potential Cause | Recommended Solution |
| Di-bromination | The formation of a di-brominated product is a common side reaction, especially if an excess of bromine is used. Use an equimolar amount or only a slight excess of the brominating agent.[5] Add the bromine solution dropwise to the ketone solution to maintain a low concentration of bromine in the reaction mixture. |
| Aromatic Ring Bromination | While α-bromination is generally favored, bromination of the aromatic ring can occur, particularly without a proper catalyst. The use of an acid catalyst promotes the desired α-substitution. |
| Unreacted Starting Material | If the reaction is incomplete, unreacted propiophenone will contaminate the product. Monitor the reaction progress using TLC or GC. If necessary, increase the reaction time or temperature slightly. |
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Sciencemadness Discussion Board - alpha-iodo propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromopropiophenone
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Bromopropiophenone, a key intermediate in pharmaceutical and organic synthesis. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My α-bromination of propiophenone is incomplete, and I observe a significant amount of starting material in my crude product. What are the possible causes and solutions?
A: Incomplete conversion of propiophenone to this compound is a common issue that can stem from several factors:
-
Insufficient Brominating Agent: Ensure that at least a stoichiometric equivalent of the brominating agent (e.g., Br₂) is used. Using a slight excess (e.g., 1.05 equivalents) can help drive the reaction to completion.
-
Inadequate Catalysis: The α-bromination of ketones is often catalyzed by acid. The reaction is autocatalytic due to the formation of hydrogen bromide (HBr) as a byproduct. However, without an initial catalyst, the reaction can have a long induction period.
-
Solution: Add a catalytic amount of a Lewis acid, such as a pinch of powdered aluminum chloride (AlCl₃), to initiate the reaction.
-
-
Low Reaction Temperature: While the reaction is exothermic, an excessively low temperature can slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Solution: Maintain the reaction temperature in the recommended range for your specific protocol. Gentle warming may be necessary to initiate the reaction, but be cautious of overheating, which can lead to byproduct formation.
-
Q2: My reaction mixture developed a dark color, and the final product is difficult to purify. What causes this, and how can I minimize it?
A: The development of a dark color during bromination reactions is often indicative of side reactions and the formation of impurities.
-
Excess Bromine: Using a large excess of bromine can lead to the formation of colored polybrominated byproducts.
-
Reaction Temperature Too High: Elevated temperatures can promote side reactions, such as decomposition of the product or starting material, leading to the formation of tarry impurities.
-
Light Exposure: Some bromination reactions are sensitive to light, which can catalyze the formation of radical species and lead to undesired side reactions.
-
Solution:
-
Carefully control the stoichiometry of the brominating agent.
-
Maintain the recommended reaction temperature and avoid localized overheating.
-
Conduct the reaction in a flask protected from light by wrapping it in aluminum foil.
-
-
Q3: My crude product analysis (e.g., by TLC or GC-MS) shows multiple spots/peaks in addition to my desired product. What are the common byproducts in the synthesis of this compound?
A: The most common byproducts in the synthesis of this compound via the bromination of propiophenone are:
-
Unreacted Propiophenone: As discussed in Q1, incomplete reaction is a common source of this impurity.
-
2,2-Dibromopropiophenone: This is a result of over-bromination, where a second bromine atom is added to the α-carbon.
-
Ring-Brominated Propiophenones (ortho-, meta-, para-): While α-bromination is generally kinetically favored, under certain conditions, electrophilic aromatic substitution on the phenyl ring can occur, leading to bromination at the ortho, meta, or para positions.
Q4: How can I minimize the formation of 2,2-dibromopropiophenone?
A: The formation of the dibrominated byproduct can be minimized by carefully controlling the reaction conditions:
-
Stoichiometry: Use no more than a slight excess of the brominating agent. A 1:1 molar ratio of propiophenone to bromine is often recommended.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture with efficient stirring. This prevents localized high concentrations of the brominating agent.
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the second bromination.
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Formation Pathway | Mitigation Strategy |
| Unreacted Propiophenone | C₆H₅COCH₂CH₃ | Incomplete reaction | Ensure stoichiometric amount of brominating agent, use of a catalyst, and maintain appropriate reaction temperature. |
| 2,2-Dibromopropiophenone | C₆H₅COCBr₂CH₃ | Over-bromination of the desired product | Use a 1:1 molar ratio of reactants, slow addition of the brominating agent, and moderate reaction temperature. |
| Ring-Brominated Propiophenones | Br-C₆H₄COCH₂CH₃ (ortho, meta, para isomers) | Electrophilic aromatic substitution on the benzene ring | This is generally a minor byproduct in kinetically controlled α-bromination reactions. |
Experimental Protocol: Synthesis of this compound via Bromination of Propiophenone
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Propiophenone (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (or other suitable anhydrous solvent)
-
Aluminum chloride (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve propiophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If using a catalyst, add a small amount of powdered aluminum chloride.
-
Cool the flask in an ice bath.
-
Prepare a solution of bromine in dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has dissipated.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting common issues during the synthesis of this compound.
troubleshooting guide for low yield in 2-Bromopropiophenone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromopropiophenone. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges leading to low reaction yields.
Troubleshooting Guide: Low Yield in this compound Reactions
This guide addresses the most common causes of low yield in a question-and-answer format, providing specific advice for each issue.
Question: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the rate of reagent addition are critical.
-
Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants are crucial for success.
-
Presence of Moisture: The reaction is often sensitive to water, which can deactivate catalysts and lead to unwanted side reactions.
-
Inefficient Brominating Agent: The choice of brominating agent and its handling can significantly impact the outcome.
-
Side Reactions: The formation of byproducts, such as dibrominated compounds, can consume starting material and reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Inefficient extraction, washing, or purification steps can lead to significant loss of the final product.
Below is a troubleshooting workflow to help systematically identify and address the root cause of low yield.
Technical Support Center: Purification of 2-Bromopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-bromopropiophenone. Our focus is to address specific issues that may arise during the removal of unreacted bromine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Persistent Yellow/Orange Color in the Organic Layer After Washing
-
Possible Cause 1: Insufficient Reducing Agent. The amount of the quenching agent (e.g., sodium thiosulfate, sodium bisulfite) was not adequate to completely reduce all the unreacted bromine.
-
Solution: Add more of the aqueous reducing solution to the separatory funnel and shake vigorously. Continue adding the solution in portions until the color in the organic layer disappears. A 10% aqueous solution of sodium thiosulfate is commonly used for this purpose.
-
-
Possible Cause 2: Poor Mixing. Inadequate mixing between the organic and aqueous layers can lead to incomplete quenching.
-
Solution: Ensure vigorous shaking of the separatory funnel to maximize the surface area contact between the two phases. If an emulsion forms, refer to the troubleshooting guide for emulsions below.
-
-
Possible Cause 3: Degradation of the Reducing Agent. Solutions of some reducing agents, like sodium bisulfite, can degrade over time.
-
Solution: Prepare a fresh solution of the reducing agent and repeat the washing step.
-
Issue 2: Formation of an Emulsion During Aqueous Wash
-
Possible Cause 1: Similar Densities of Organic and Aqueous Layers. This can occur if the concentration of the organic product is high or if certain solvents are used.
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution). This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion.
-
-
Possible Cause 2: Vigorous Shaking. Overly aggressive shaking can lead to the formation of a stable emulsion.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has already formed, allow it to stand for a period. Gentle swirling or tapping of the funnel can also aid in separation.
-
Issue 3: Formation of a White Precipitate (Sulfur) During Sodium Thiosulfate Wash
-
Possible Cause: Acidic Conditions. In an acidic environment, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine white or yellowish precipitate.
-
Solution: Before the thiosulfate wash, neutralize any residual acid (e.g., HBr from the bromination reaction) by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, use a different quenching agent like sodium sulfite, which does not form sulfur precipitates.
-
Issue 4: Low Yield After Purification
-
Possible Cause 1: Product Loss During Washes. Multiple aqueous washes can lead to some loss of the desired product, especially if it has some water solubility.
-
Solution: Minimize the number of washes necessary. After separation, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Possible Cause 2: Inefficient Recrystallization. Choosing an inappropriate solvent or cooling the solution too quickly can result in poor recovery of the purified product.
-
Solution: Carefully select a recrystallization solvent or solvent system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals. Common solvent systems include ethanol/water and hexanes/ethyl acetate.[1][2]
-
-
Possible Cause 3: Product Adsorption on Silica Gel During Chromatography. Highly polar compounds can bind strongly to the silica gel, leading to incomplete elution.
-
Solution: Optimize the mobile phase by gradually increasing its polarity. For very polar ketones, a methanol/dichloromethane system can be effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted bromine from a reaction mixture?
A1: The most common and effective method is to quench the excess bromine with a reducing agent. This is typically done by washing the organic reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (Na₂S₂O₅). These reagents reduce the colored elemental bromine (Br₂) to colorless bromide ions (Br⁻).
Q2: How do I know when I have added enough quenching agent?
A2: The visual disappearance of the characteristic reddish-brown or yellow-orange color of bromine is the primary indicator that the quenching is complete. The organic layer should become colorless or pale yellow.
Q3: Is it safe to remove unreacted bromine by distillation?
A3: While bromine has a relatively low boiling point (58.8 °C), attempting to remove it by evaporation is not recommended. Bromine is highly toxic and corrosive, and this method poses a significant inhalation hazard. Chemical quenching is the safer and preferred method.
Q4: My product, this compound, still seems impure after washing. What are the next steps for purification?
A4: For higher purity, you can employ recrystallization or column chromatography. Recrystallization is a good method for solid products. If your product is an oil or if you have closely related impurities, column chromatography over silica gel is a more effective technique.[3] An HPLC method can be used to analyze the purity of the final product.[4]
Q5: What is a good recrystallization solvent for this compound?
A5: While the ideal solvent should be determined experimentally, common choices for compounds with similar polarity include ethanol, or a mixed solvent system like ethanol-water.[5] The goal is to find a solvent in which this compound is soluble when hot but insoluble when cold.
Data Presentation
The following table provides a representative comparison of common purification methods for the removal of unreacted bromine from this compound. The values are illustrative and can vary based on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Advantages | Common Disadvantages |
| Aqueous Wash (10% Na₂S₂O₃) | 90-95% | >95% | Fast, simple, and effective for removing bulk bromine. | May not remove all organic impurities; risk of sulfur precipitation in acidic conditions. |
| Aqueous Wash (Sat. NaHSO₃) | 90-95% | >95% | Effective at removing bromine; no sulfur precipitation. | The solution can degrade over time; may not remove all organic impurities. |
| Recrystallization | >98% | 70-90% | Can significantly improve purity and remove a wide range of impurities. | Lower yield due to product loss in the mother liquor; requires the product to be a solid at room temperature. |
| Column Chromatography | >99% | 60-85% | Provides the highest purity; can separate closely related compounds. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
Experimental Protocols
Protocol 1: Removal of Unreacted Bromine using Aqueous Sodium Thiosulfate Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Continue shaking until the red-brown color of bromine is no longer visible in the organic layer.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purification of this compound by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent or a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
- 1. Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chromtech.com [chromtech.com]
- 4. Separation of 2’-Bromopropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Reactions Involving 2-Bromopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromopropiophenone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for reactions involving this compound?
A1: A standard aqueous workup is designed to separate the desired organic product from water-soluble impurities, unreacted reagents, and catalysts.[1] The general procedure involves several key steps: quenching the reaction, extraction, washing, drying, and solvent removal.[2][3]
Q2: My reaction involves an amine nucleophile. How do I adapt the workup to remove excess amine?
A2: To remove excess basic amines, you can wash the organic layer with a dilute acidic solution, such as 1M HCl.[4] The amine will be protonated, forming a salt that is soluble in the aqueous layer. This technique should only be used if your final product is stable in acidic conditions.[4][5] An alternative is to wash with a 10% aqueous copper(II) sulfate solution, which complexes with the amine and pulls it into the aqueous phase.[4]
Q3: What are the most common side reactions with this compound, and how do they affect the workup?
A3: The most common side reaction is elimination, which competes with the desired nucleophilic substitution.[6][7] This is particularly prevalent when using strong, non-bulky bases, which can act as a base to remove a proton, leading to the formation of phenyl propen-1-one.[6][8] Another potential side reaction is hydrolysis of the bromine atom, which can occur if excess water is present, especially under basic conditions.[9] These byproducts are often close in polarity to the desired product, potentially complicating purification by chromatography.
Q4: I've formed an emulsion during the liquid-liquid extraction. How can I resolve it?
A4: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants are present.[2] To break an emulsion, try the following:
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Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If the solvent is the issue (e.g., THF, which is water-miscible), it is best to remove it via rotary evaporation before the aqueous workup.[4]
Q5: How can I effectively remove acidic byproducts, such as hydrobromic acid (HBr), generated during the reaction?
A5: Acidic byproducts can be neutralized and removed by washing the organic layer with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[10] Add the bicarbonate solution carefully, as the neutralization reaction produces carbon dioxide gas, which can cause pressure buildup in the separatory funnel.[4] Vent frequently. Washing with a soda solution (sodium carbonate) is also an effective method.[11]
Troubleshooting Guide
Problem: After workup, my product yield is very low or zero.
-
Possible Cause 1: Product is water-soluble.
-
Solution: Your product may have partitioned into the aqueous layer during extraction.[5] Before discarding the aqueous washes, it is good practice to re-extract them with a fresh portion of organic solvent. You can also analyze a sample of the aqueous layer by TLC or LC-MS to confirm the presence of your product.
-
-
Possible Cause 2: Product is volatile.
-
Solution: The product may have evaporated along with the solvent during rotary evaporation.[5] Check the solvent collected in the rotovap's receiving flask for any signs of your product. If volatility is a known issue, remove the solvent under reduced pressure without heating.
-
-
Possible Cause 3: Product decomposed during workup.
-
Solution: The product may be unstable to the pH conditions of the workup (acidic or basic washes).[5] Test the stability of your product by taking a small sample of the reaction mixture and exposing it to the planned wash solutions before performing the full-scale workup. If instability is found, use neutral washes (deionized water, brine) and minimize contact time.
-
Problem: My crude TLC or NMR spectrum is very messy and shows many unexpected byproducts.
-
Possible Cause 1: Elimination side reaction dominated.
-
Solution: An E2 elimination reaction may have occurred, especially if a strong base was used in a protic solvent.[6] This pathway is favored by heat. To favor substitution, consider using a weaker base, a less polar aprotic solvent, or running the reaction at a lower temperature.
-
-
Possible Cause 2: The starting this compound was impure or degraded.
-
Possible Cause 3: The reaction was run in the presence of air/oxygen.
-
Solution: Some coupling reactions or reactions with sensitive reagents can produce byproducts in the presence of oxygen.[14] If applicable, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Experimental Protocols
The following tables summarize typical reaction and workup parameters found in the literature. These should be adapted based on the specific reaction being performed.
Table 1: Example Protocol for α-Bromination of Propiophenone
| Parameter | Value & Conditions | Source |
| Reactants | Propiophenone (0.1 mol), Bromine (0.1 mol), Aluminum chloride (catalytic pinch) | [15] |
| Solvent | Anhydrous Chloroform (120 mL total) | [15] |
| Reaction Temp. | Cooled in an ice bath | [15] |
| Reaction Time | Stirred overnight to allow HBr to evolve | [15] |
| Workup Step 1 | Filter off the catalyst (aluminum chloride) | [15] |
| Workup Step 2 | Evaporate the solvent from the filtrate under reduced pressure | [15] |
| Final Product | Crude this compound (oil) | [15] |
Table 2: Example Workup for Nucleophilic Substitution with an Amine
| Parameter | Value & Conditions | Source |
| Reactants | m-Chloro-α-bromopropiophenone, tert-Butylamine | [16] |
| Reaction End | Excessive tert-butylamine evaporated | [16] |
| Workup Step 1 | Cool concentrated solution to room temperature | [16] |
| Workup Step 2 | Extract with an organic solvent (e.g., Toluene) and Water | [16] |
| Workup Step 3 | Separate the organic phase | [16] |
| Workup Step 4 | Dry the organic phase with an anhydrous salt (e.g., MgSO₄) | [16] |
| Final Product | Solution of the free base product in the organic solvent | [16] |
Visualized Workflows and Relationships
Caption: Standard aqueous workup workflow for isolating an organic product.
References
- 1. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How To [chem.rochester.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis routes of this compound [benchchem.com]
- 16. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
improving the regioselectivity of propiophenone bromination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective bromination of propiophenone. Our goal is to help you overcome common experimental challenges and improve the yield and purity of your desired α-bromopropiophenone product.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of propiophenone bromination?
The bromination of propiophenone can result in substitution at either the alpha (α) carbon of the ethyl group or on the aromatic ring. The primary desired product in many synthetic applications is 2-bromo-1-phenyl-1-propanone (α-bromopropiophenone). However, depending on the reaction conditions, side products such as α,α-dibromopropiophenone, or ring-brominated propiophenones (ortho- or para-) can also be formed.
Q2: How do reaction conditions influence the regioselectivity of propiophenone bromination?
Regioselectivity is primarily controlled by the choice of catalyst (acidic or basic) and the reaction solvent.
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Acid-Catalyzed Bromination : This method typically favors the formation of the α-bromopropiophenone. The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[1][2][3] For propiophenone, the enol is more likely to form at the more substituted α-carbon, leading to the desired product.[2][3]
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Base-Catalyzed Bromination : This method is generally less selective and can lead to polybromination.[4] The reaction proceeds via an enolate anion.[4] The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-proton, making it more susceptible to removal by the base and subsequent reaction with bromine. This can result in the formation of α,α-dibromopropiophenone.
Q3: Why am I observing bromination on the aromatic ring?
Ring bromination can occur if the reaction conditions are suitable for electrophilic aromatic substitution. This is more likely to happen under certain acidic conditions or if the aromatic ring is activated by electron-donating substituents. Using a non-polar solvent and a Lewis acid catalyst can sometimes favor ring bromination. Studies have shown that with certain catalyst systems, such as a CuBr₂-βCD complex, halogenation can preferentially occur on the propiophenone aromatic ring.[5]
Q4: What are some alternative brominating agents to elemental bromine?
While elemental bromine (Br₂) is commonly used, other brominating agents can offer advantages in terms of safety, handling, and selectivity.[6] These include:
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N-Bromosuccinimide (NBS) : A solid, crystalline compound that is easier and safer to handle than liquid bromine.[1] It is often used for allylic and benzylic brominations but can also be effective for α-bromination of ketones.
-
Copper(II) Bromide (CuBr₂) : A solid reagent that can be used for the α-bromination of ketones, sometimes offering improved selectivity.[5][7]
-
Bromodimethylsulfonium Bromide (BDMS) : Can be used for regioselective monobromination of aromatic carbonyl compounds.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of α-bromopropiophenone | Incomplete reaction; formation of side products. | Ensure the use of an acid catalyst (e.g., acetic acid, a few drops of H₂SO₄) to promote the formation of the enol intermediate.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of α,α-dibromopropiophenone | Use of basic conditions or prolonged reaction times. | Avoid base-catalyzed conditions.[4] Use a stoichiometric amount of bromine under acidic conditions. If dibromination persists, consider adding the bromine solution dropwise at a controlled temperature to avoid localized high concentrations of the brominating agent. |
| Presence of ring-brominated byproducts | Reaction conditions favoring electrophilic aromatic substitution. | Use a polar solvent like acetic acid, which can favor α-bromination.[3] Avoid strong Lewis acids that can promote ring substitution. |
| Reaction is sluggish or does not initiate | Insufficient catalysis. | Ensure the presence of an acid catalyst.[8] Gentle warming can sometimes initiate the reaction, as indicated by the disappearance of the bromine color and the evolution of HBr gas.[8] |
| Difficulty in purifying the product | Presence of unreacted bromine, HBr, and other side products. | After the reaction, quench with a solution of sodium thiosulfate to remove excess bromine. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize HBr, followed by a brine wash.[9] Purification can be achieved by recrystallization from a suitable solvent like ether or by column chromatography.[8][9] |
Data Presentation
Table 1: Influence of Reaction Conditions on Propiophenone Bromination
| Condition | Catalyst | Solvent | Expected Major Product | Key Considerations |
| Optimal for α-Bromopropiophenone | Acid (e.g., Acetic Acid, HBr) | Acetic Acid, Dichloromethane | 2-bromo-1-phenyl-1-propanone | Favors formation of the more substituted enol.[2][3] The rate is dependent on ketone and acid concentration, not bromine.[3] |
| Risk of Polybromination | Base (e.g., NaOH, Pyridine) | Alcohol, Water | α,α-dibromopropiophenone | The first bromination makes the remaining α-proton more acidic, leading to further bromination.[4] |
| Potential for Ring Bromination | Lewis Acid (e.g., AlCl₃) | Non-polar (e.g., CS₂) | Mixture including p-bromo-propiophenone | More likely if the aromatic ring has activating groups. |
| Alternative Reagent | Acid | Methanol | 2-bromo-1-phenyl-1-propanone | Bromination with Br₂ in methanol with catalytic HCl can provide good yields of the α-bromo product.[10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination of Propiophenone
This protocol is designed to maximize the yield of 2-bromo-1-phenyl-1-propanone.
Materials:
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Propiophenone
-
Elemental Bromine (Br₂)
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Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
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Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve propiophenone (1 equivalent) in dichloromethane or glacial acetic acid.[8][11]
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Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the bromine color disappears and HBr evolution ceases. Monitor the reaction by TLC.[8]
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Pour the reaction mixture into cold water.
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If using dichloromethane, separate the organic layer. If using acetic acid, extract the product with dichloromethane.
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
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The crude 2-bromopropiophenone can be purified by recrystallization from ether at low temperature or by column chromatography.[8]
Visualizations
Diagram 1: Acid-Catalyzed Bromination Workflow
Caption: Workflow for acid-catalyzed α-bromination.
Diagram 2: Signaling Pathway for α-Bromination Mechanisms
Caption: Acid vs. Base-catalyzed bromination pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Reactions of 2-Bromopropiophenone with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromopropiophenone. The focus is on identifying and mitigating common side reactions encountered during nucleophilic substitution, particularly in the synthesis of cathinone derivatives and other pharmaceutical intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Substituted Product (e.g., Synthetic Cathinone)
Possible Causes:
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Competing Side Reactions: The primary culprits for low yields are often the Favorskii rearrangement and E2 elimination, which compete with the desired SN2 nucleophilic substitution.
-
Reaction Conditions: Suboptimal temperature, solvent, or base selection can favor these side reactions.
-
Nucleophile Reactivity: The nature of the amine nucleophile (primary vs. secondary, sterically hindered) can influence the reaction pathway.
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Reagent Quality: Impurities in this compound or the nucleophile can lead to undesired byproducts.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination. Start with dropwise addition of the nucleophile at 0-5 °C and then allow the reaction to slowly warm to room temperature.
-
Solvent: Aprotic solvents like acetonitrile or DMF can be suitable for SN2 reactions. In some cases, a two-phase system or the use of a non-polar solvent like toluene can be effective.[1]
-
Base: When using an amine salt as the nucleophile precursor, a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) is preferred to neutralize the acid formed during the reaction without promoting side reactions. The use of strong, small bases like hydroxides or alkoxides should be avoided as they strongly promote the Favorskii rearrangement and elimination.
-
-
Nucleophile Considerations:
-
Excess Nucleophile: Using a slight excess of the amine nucleophile can help drive the SN2 reaction to completion. However, a large excess can sometimes lead to the formation of di-alkylation or other byproducts.
-
Steric Hindrance: Very bulky nucleophiles may react slower via the SN2 pathway, potentially allowing more time for side reactions to occur.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product and any major byproducts. This will help in determining the optimal reaction time and preventing product degradation.
-
-
Purification Strategy:
-
If side products are formed, a careful purification strategy is crucial. Column chromatography is often effective for separating the desired product from less polar elimination products and more polar Favorskii rearrangement products.
-
Issue 2: Identification of an Unexpected Carboxylic Acid or Ester Byproduct
Probable Cause:
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Favorskii Rearrangement: This is a classic side reaction of α-halo ketones in the presence of a base.[2][3] The base abstracts a proton from the α'-carbon, leading to the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (hydroxide, alkoxide, or amine) to yield a rearranged carboxylic acid derivative.[2][3][4]
Confirmation and Mitigation:
-
Analytical Identification: The mass of the byproduct will be the same as the desired substitution product if an amine is the nucleophile that opens the cyclopropanone ring, but the structure will be a rearranged amide. If hydroxide or alkoxide is present, a carboxylic acid or ester will be formed. Characterization by NMR and GC-MS will confirm the structure. The mass spectrum of the rearranged product will differ from the expected product.
-
Mitigation Strategies:
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Avoid Strong, Small Bases: Do not use hydroxide or alkoxide bases. Use a non-nucleophilic organic base as mentioned previously.
-
Control pH: Maintain a slightly acidic to neutral pH if possible, although this may slow down the desired reaction with amine nucleophiles.
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Temperature Control: Lower temperatures can disfavor the rearrangement.
-
Issue 3: Formation of Propiophenone as a Significant Byproduct
Probable Cause:
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E2 Elimination: A strong base can abstract the acidic proton at the α-position, leading to the elimination of HBr and the formation of phenyl vinyl ketone (propiophenone).[5][6] Phenyl vinyl ketone is often unstable and can polymerize or undergo other reactions, but its precursor, propiophenone, can also be detected.
Confirmation and Mitigation:
-
Analytical Identification: Propiophenone can be readily identified by GC-MS by comparing its retention time and mass spectrum to a known standard.
-
Mitigation Strategies:
-
Use of Bulky Bases: Sterically hindered bases are less likely to abstract the α-proton, thus reducing the rate of E2 elimination.[5]
-
Lower Reaction Temperature: As with other side reactions, lower temperatures generally disfavor elimination.
-
Choice of Nucleophile: A less basic, more nucleophilic reagent will favor the SN2 pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound when reacting with an amine?
A1: The two primary side reactions are the Favorskii rearrangement , which leads to the formation of a rearranged amide (2-phenylpropanamide derivative), and E2 elimination , which results in the formation of phenyl vinyl ketone (which can then react further or be observed as propiophenone). These reactions compete with the desired SN2 nucleophilic substitution that yields the corresponding cathinone derivative.
Q2: How can I minimize the Favorskii rearrangement?
A2: To minimize the Favorskii rearrangement:
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Avoid strong, small bases like sodium hydroxide or sodium methoxide.
-
Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine if a base is required.
-
Keep the reaction temperature low.
-
Use aprotic solvents.
Q3: What conditions favor the desired SN2 reaction over elimination?
A3: To favor the SN2 reaction:
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Use a good, non-bulky nucleophile.
-
Employ a polar aprotic solvent.
-
Maintain a low reaction temperature.
-
Use a less sterically hindered base if one is necessary.
Q4: Can I use a primary amine for the reaction? What about a secondary amine?
A4: Both primary and secondary amines can be used as nucleophiles. However, with primary amines, there is a possibility of over-alkylation to form a tertiary amine, although this is often minimized by steric hindrance around the nitrogen after the first substitution. Secondary amines will yield the corresponding tertiary amine. The basicity and steric bulk of the amine will influence the ratio of substitution to elimination.
Q5: How do I analyze the product mixture to identify side products?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the components of your reaction mixture.[7][8][9] By comparing the retention times and mass fragmentation patterns with known standards or library data, you can identify the desired product, unreacted starting materials, and byproducts from elimination and rearrangement. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the definitive structural elucidation of isolated products and byproducts.
Data Presentation
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table summarizes the qualitative influence of various factors on the competing reaction pathways.
| Factor | SN2 Substitution | E2 Elimination | Favorskii Rearrangement |
| Nucleophile | Favored by good, non-bulky nucleophiles | Favored by strong, sterically hindered bases | Can be initiated by strong bases (hydroxides, alkoxides) or amines |
| Base | Not required if nucleophile is a free amine | Favored by strong, concentrated bases | Favored by strong bases |
| Solvent | Favored by polar aprotic solvents (e.g., DMF, Acetonitrile) | Less solvent dependent, but can occur in various solvents | Can occur in both protic and aprotic solvents |
| Temperature | Generally favored at lower temperatures | Favored at higher temperatures | Can occur at a range of temperatures, but higher temps may increase rate |
| Substrate | This compound is a secondary halide, susceptible to SN2 | Secondary halide structure allows for E2 | α-halo ketone structure is a prerequisite |
Experimental Protocols
General Protocol for the Synthesis of a Cathinone Derivative (SN2 Reaction)
This protocol is a general guideline and should be optimized for each specific nucleophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or toluene, approx. 10 mL per gram of substrate). Cool the solution to 0-5 °C in an ice bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent. Add this solution dropwise to the cooled solution of this compound over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter off any precipitated salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Protocol for Minimizing Side Reactions:
-
Strict Temperature Control: Maintain the temperature below 5 °C during the addition of the nucleophile.
-
Choice of Base: If the amine is used as its hydrochloride salt, use a stoichiometric amount of a hindered non-nucleophilic base like diisopropylethylamine.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as water can lead to hydrolysis and other side reactions.
Visualizations
Reaction Pathway Diagrams (Graphviz DOT Language)
Caption: SN2 pathway for the synthesis of a cathinone derivative.
Caption: E2 elimination side reaction of this compound.
Caption: Mechanism of the Favorskii rearrangement side reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and absolute configuration of cyclic synthetic cathinones derived from α-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. thalesnano.com [thalesnano.com]
stability of 2-Bromopropiophenone in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromopropiophenone in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture.[1][2] Refrigeration at 2-8°C is recommended for long-term storage.[1][3]
Q2: Which solvents are compatible with this compound for short-term experimental use?
This compound is soluble in several organic solvents, including chloroform, ethyl acetate, and methanol.[1] For reactions, aprotic solvents such as chloroform or acetonitrile are generally preferred to minimize the risk of solvolysis. While methanol can be used, prolonged storage in this protic solvent may lead to degradation.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances can lead to rapid degradation of the compound.
Q4: My solution of this compound has turned yellow. What could be the cause?
Discoloration of this compound solutions can indicate degradation. This is often caused by exposure to light, moisture, or incompatible substances like bases. The yellowing may be due to the formation of α,β-unsaturated ketones or other degradation byproducts.
Q5: Can I store solutions of this compound?
It is generally recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light.
Stability Data Summary
While specific quantitative stability data in various solvents is limited in publicly available literature, the following table summarizes the known stability characteristics and incompatibilities of this compound.
| Parameter | Information | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [1][3] |
| Light Sensitivity | Yes | [1] |
| Moisture Sensitivity | Yes | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol | [1] |
| General Stability | Stable under normal temperatures and pressures when stored properly. | [2] |
Troubleshooting Guide
Issue: Low or no yield in a reaction involving this compound.
This is a common issue that can arise from the degradation of this compound. The following workflow can help troubleshoot the problem.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and reaction conditions. The primary degradation route involves the elimination of hydrogen bromide, particularly in the presence of basic conditions or nucleophilic solvents.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)
This protocol can be used to quickly assess the purity of a sample of this compound and check for the presence of non-polar degradation products.
-
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
-
Sample of this compound
-
Micropipette or capillary tube
-
-
Procedure:
-
Prepare a developing solvent system of 9:1 hexane:ethyl acetate.
-
Pour the solvent into the developing chamber to a depth of about 0.5 cm, cover, and allow the atmosphere to saturate for at least 15 minutes.
-
Dissolve a small amount of the this compound sample in a minimal amount of ethyl acetate.
-
Using a micropipette or capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The presence of multiple spots may indicate the presence of impurities or degradation products. A spot with a higher Rf value than the main component could indicate the formation of the less polar α,β-unsaturated ketone.
-
Protocol 2: Monitoring Stability in Solution by ¹H NMR Spectroscopy
This protocol provides a more quantitative method for assessing the stability of this compound in a specific solvent over time.
-
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)
-
This compound
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
-
Procedure:
-
Prepare a stock solution of this compound in the deuterated solvent of interest at a known concentration.
-
Add a known amount of the internal standard to the solution.
-
Acquire an initial ¹H NMR spectrum of the solution. Note the integration of characteristic peaks for this compound (e.g., the quartet of the methine proton and the doublet of the methyl group) relative to the integration of the internal standard peak.
-
Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours).
-
Compare the integration of the this compound peaks to the internal standard over time. A decrease in the relative integration of the this compound signals indicates degradation. The appearance of new signals can help identify the degradation products.
-
References
Technical Support Center: Purification of Crude 2-Bromopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Bromopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis, which is commonly the bromination of propiophenone. The primary impurities may include:
-
Unreacted Propiophenone: The starting material for the synthesis.
-
Dibrominated Species: Such as 2,2-dibromopropiophenone, resulting from over-bromination.
-
Residual Acid Catalyst: If an acid catalyst like aluminum chloride was used in the synthesis.[1]
-
Solvent Residues: From the reaction or workup, such as chloroform or dichloromethane.[1][2]
-
Color Impurities: The crude product can often have a yellow to brown color, the exact nature of which can be complex polymeric byproducts.
Q2: What are the main safety concerns when handling this compound?
A2: this compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[3][4] It is also harmful if swallowed and can cause skin and respiratory irritation.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[3][4][6]
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to heat and moisture.[7] It should be stored in a tightly closed container in a refrigerator (2-8°C).[8] Some suppliers also recommend storing it under an inert atmosphere.
Q4: Can crude this compound be used directly in subsequent reactions?
A4: While some synthetic procedures suggest using the crude oil directly, this is generally not recommended if high purity of the final product is desired.[1] Impurities from the crude material can lead to unwanted side reactions and complicate the purification of the desired downstream product.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound is melting before it dissolves, or the solution is cooling too quickly. | - Use a solvent with a lower boiling point.- Ensure the crude material is fully dissolved in the minimum amount of hot solvent before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product | The chosen solvent is too effective, even at low temperatures, or too much solvent was used. | - Select a solvent in which the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).- Use the absolute minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Persistent color in crystals | Colored impurities are co-crystallizing with the product. | - Perform a hot filtration of the recrystallization solution.- Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling. Be aware that charcoal can also adsorb some of the desired product.- Consider a different purification method, such as column chromatography, which can be more effective at removing colored impurities.[9] |
| No crystal formation upon cooling | The solution is not supersaturated. | - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.- Add a seed crystal of pure this compound.- Reduce the volume of the solvent by gentle heating and then allow it to cool again. |
Vacuum Distillation
| Problem | Possible Cause | Suggested Solution |
| Bumping or violent boiling | The presence of low-boiling point impurities or uneven heating. | - Ensure a smooth boiling source is used, such as a magnetic stir bar or boiling chips.- Apply the vacuum gradually to remove volatile impurities before applying heat.[10] |
| Product decomposition | The distillation temperature is too high. | - Ensure a good vacuum is achieved to lower the boiling point.- Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Product solidifies in the condenser | The condenser temperature is too low. | - For compounds that may solidify, it can be beneficial to run water through the condenser that is not excessively cold, or in some cases, no water at all. |
| Poor separation of fractions | The boiling points of the components are too close. | - Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The mobile phase polarity is not optimized. | - Systematically test different solvent systems with varying polarities. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[11] For this compound, a low percentage of ethyl acetate in hexane is likely a good starting point.- Aim for an Rf value of 0.2-0.4 for the desired compound for optimal separation on a column.[12] |
| Product elutes too quickly | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use a higher hexane to ethyl acetate ratio). |
| Product does not elute from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution).[13] |
| Tailing of spots | The compound is interacting too strongly with the stationary phase. | - Add a small amount (e.g., 0.1-1%) of a modifier to the mobile phase. For a neutral compound like this compound, this is less common but can sometimes be addressed by using a very high purity silica gel. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for larger quantities of crude this compound and can be effective at removing non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Procedure:
-
Place the crude this compound (typically a brownish oil) into the distilling flask.
-
Add a magnetic stir bar.
-
Begin stirring and gradually apply a vacuum. A pressure of around 12 mmHg is a reasonable target.[14]
-
Once a stable vacuum is achieved, slowly begin to heat the distilling flask.
-
Collect fractions based on the boiling point. The boiling point of this compound is reported to be 132-133°C at 12 mmHg.[14]
-
The purified product should be a colorless to pale yellow liquid.
-
-
Safety Note: Perform the distillation in a fume hood and behind a safety shield. Be aware of the lachrymatory nature of the product.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities, such as unreacted propiophenone and dibrominated byproducts.
Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). A good mobile phase will show clear separation between the product and its main impurities, with the product having an Rf value between 0.2 and 0.4.[12]
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing is common).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Recrystallization
While this compound is often a liquid at room temperature, recrystallization can sometimes be employed, especially if it is a low-melting solid or if a suitable solvent system can be found to induce crystallization. A mixed-solvent system is often useful in such cases.[15]
Methodology:
-
Solvent Selection: The goal is to find a solvent pair: one "good" solvent in which the compound is soluble, and one "bad" solvent in which it is insoluble.[16][17] For a ketone like this compound, a good starting point could be a polar solvent like ethanol as the "good" solvent and water as the "bad" solvent.[18]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, slowly add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals thoroughly.
-
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. canbipharm.com [canbipharm.com]
- 6. fishersci.com [fishersci.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. 2-ブロモプロピオフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromopropiophenone and 2-Chloropropiophenone
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting materials is paramount to the efficiency and success of a reaction. Among the versatile building blocks available, α-haloketones such as 2-bromopropiophenone and 2-chloropropiophenone are frequently employed. Their reactivity in nucleophilic substitution reactions is a critical factor, directly influencing reaction rates, yields, and overall process viability. This guide provides an objective, data-supported comparison of the reactivity of these two compounds.
The reactivity of α-haloketones is significantly influenced by the nature of the halogen substituent, which functions as a leaving group during nucleophilic substitution reactions.[1] The general principle dictates that a better leaving group will result in a faster reaction rate. The leaving group's ability is inversely related to its basicity; weaker bases are superior leaving groups. Following this trend down the halogen group, iodide is the best leaving group, followed by bromide, chloride, and then fluoride. Consequently, this compound is inherently more reactive than 2-chloropropiophenone.
Quantitative Reactivity Comparison
The electron-withdrawing nature of the adjacent carbonyl group in α-haloketones enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[2] This structural feature leads to a significant rate enhancement compared to their corresponding alkyl halides.
The following table summarizes the expected relative reactivity based on established principles and data from similar compounds.
| Compound | Halogen Leaving Group | C-X Bond Energy (kJ/mol) | Relative Reactivity Trend |
| This compound | Bromide (Br⁻) | ~285 | More Reactive |
| 2-Chloropropiophenone | Chloride (Cl⁻) | ~324 | Less Reactive |
Note: The C-X bond energies are approximate values for the carbon-halogen bond in haloalkanes and serve as an illustration of the relative bond strengths.
Experimental Protocols
A classic and effective method for qualitatively and semi-quantitatively comparing the reactivity of alkyl halides is the Finkelstein reaction.[3] This reaction takes advantage of the differential solubility of sodium halides in acetone. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[3] Therefore, the formation of a precipitate indicates that a substitution reaction has occurred.
Experimental Protocol: Comparative Finkelstein Reaction
Objective: To visually compare the relative reactivity of this compound and 2-chloropropiophenone in a nucleophilic substitution reaction with iodide.
Materials:
-
This compound
-
2-Chloropropiophenone
-
15% (w/v) solution of sodium iodide in acetone
-
Acetone (for cleaning)
-
Test tubes
-
Pipettes or droppers
-
Water bath (optional)
Procedure:
-
Label two clean, dry test tubes, one for each of the α-haloketones.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To the first test tube, add 2-3 drops of this compound and start a timer.
-
To the second test tube, add 2-3 drops of 2-chloropropiophenone and start a separate timer.
-
Gently swirl both test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride).
-
Record the time it takes for a precipitate to appear in each test tube.
-
If no reaction is observed at room temperature after a significant amount of time, the test tubes can be gently warmed in a water bath to facilitate the reaction.
Expected Results:
A precipitate of sodium bromide will form significantly faster in the test tube containing this compound compared to the formation of a sodium chloride precipitate in the test tube with 2-chloropropiophenone. This observation directly demonstrates the higher reactivity of the bromo- derivative.
Visualizing Reaction Pathways and Logical Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
References
A Comparative Guide to the Spectral Analysis of 2-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectral analysis of 2-Bromopropiophenone, a key intermediate in organic synthesis. Through a detailed comparison with structurally similar compounds—Propiophenone, 2-Chloropropiophenone, and 4'-Bromopropiophenone—this document aims to equip researchers with the necessary data for accurate identification, characterization, and quality control. The guide includes detailed experimental protocols and comparative spectral data to support analytical method development and structural elucidation.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its selected alternatives. This data is essential for distinguishing between these compounds and for verifying the identity and purity of synthesized materials.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (Ar-H) | Methine Proton (-CH) | Methyl Protons (-CH₃) | Methylene Protons (-CH₂) |
| This compound | ~7.4 - 8.0 (m) | ~5.3 (q) | ~1.8 (d) | - |
| Propiophenone | ~7.4 - 7.9 (m) | - | ~1.2 (t) | ~3.0 (q) |
| 2-Chloropropiophenone | ~7.3 - 8.0 (m) | ~5.2 (q) | ~1.7 (d) | - |
| 4'-Bromopropiophenone | ~7.6 (d), ~7.8 (d) | - | ~1.2 (t)[1] | ~3.0 (q)[1] |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | Methine Carbon (-CH) | Methyl Carbon (-CH₃) | Methylene Carbon (-CH₂) |
| This compound | ~195.0 | ~128.0 - 135.0 | ~45.0 | ~22.0 | - |
| Propiophenone | ~200.0 | ~128.0 - 137.0 | - | ~8.0 | ~31.0 |
| 2-Chloropropiophenone | ~196.0 | ~128.0 - 136.0 | ~55.0 | ~20.0 | - |
| 4'-Bromopropiophenone | ~199.0[2] | ~128.0 - 138.0[2] | - | ~8.5[2] | ~31.5[2] |
Table 3: FT-IR Spectral Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | C-Br/C-Cl Stretch |
| This compound | ~1690 | ~3060 | ~2980, 2930 | ~690, 550 |
| Propiophenone | ~1685 | ~3060 | ~2980, 2940 | - |
| 2-Chloropropiophenone | ~1690 | ~3065 | ~2985, 2935 | ~750, 650 |
| 4'-Bromopropiophenone | ~1680[3] | ~3070 | ~2975, 2930 | ~1070 (Aromatic C-Br) |
Table 4: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion ([M]⁺) | Base Peak | Key Fragments |
| This compound | 212/214 | 105 | 183/185 ([M-CH₃]⁺), 133 ([M-Br]⁺), 77 ([C₆H₅]⁺) |
| Propiophenone | 134 | 105 | 77 ([C₆H₅]⁺), 51 |
| 2-Chloropropiophenone | 168/170 | 105 | 133 ([M-Cl]⁺), 77 ([C₆H₅]⁺) |
| 4'-Bromopropiophenone | 212/214 | 183/185 | 155/157, 76 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[4]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.
-
Set the spectral width to approximately 0-220 ppm.
-
Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups within the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation (Neat Liquid):
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder or salt plates.
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their respective mass-to-charge ratios for identification and structural analysis.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Injector Temperature: Set to 250 °C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Conditions:
-
Data Analysis: Identify the peak corresponding to the analyte based on its retention time. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[11]
UV-Visible Spectroscopy
Objective: To measure the absorption of ultraviolet and visible light by the molecule, providing information about conjugated systems.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The position and intensity (molar absorptivity) of the absorption bands can provide information about the electronic structure and extent of conjugation in the molecule.
Visualizing Analytical Workflows
Understanding the logical flow of spectral analysis is crucial for efficient chemical characterization. The following diagrams illustrate the general workflow and the logic behind interpreting mass spectrometry fragmentation patterns.
Caption: Workflow for Chemical Identification.
Caption: Mass Spectrometry Fragmentation.
References
- 1. 4'-Bromopropiophenone(10342-83-3) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. NMR Tables [chemdata.r.umn.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Synthesis of 2-Bromopropiophenone: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromopropiophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthesis methods for this compound, focusing on reaction yields and detailed experimental protocols. The information is compiled from various scientific sources to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthesis Yields
The synthesis of this compound is primarily achieved through the α-bromination of propiophenone. The choice of brominating agent, solvent, and catalyst significantly influences the reaction yield. The following table summarizes the quantitative yields reported for different synthetic approaches.
| Synthesis Method | Starting Material | Brominating Agent/Reagents | Solvent | Catalyst | Reported Yield |
| Direct Bromination with Catalyst | Propiophenone | Bromine | Chloroform | Aluminum chloride | Quantitative |
| Direct Bromination without Catalyst | Propiophenone | Bromine | Dichloromethane | None | Quantitative[1] |
| Green Bromination with In Situ Generated Bromine | Propiophenone | Sodium bromide, H₂O₂ | None (neat) | Sulfuric acid | 94%[2] |
| Selective Bromination with Halogenating Agent | Propiophenone | Not Specified | Dichloromethane | Not Specified | 98.5% |
| Copper-Catalyzed Bromination | Propiophenone | CuBr₂ | Dichloromethane | α-CDCuBr₂ complex | 80%[3] |
| Bromination in Aqueous Suspension | Propiophenone | Bromine | Saturated NaCl(aq) | None | Almost Quantitative[4] |
| Bromination of a Substituted Propiophenone | 2'-Chloropropiophenone | Bromine | Dichloroethane | None | 70-75% |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.
Method 1: Direct Bromination with Aluminum Chloride Catalyst
This method utilizes elemental bromine in a chlorinated solvent with a Lewis acid catalyst.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via direct bromination with an AlCl₃ catalyst.
Procedure: To a solution of propiophenone (13.4 g, 0.1 mol) in 100 ml of anhydrous chloroform, a small amount of ground aluminum chloride is added. A solution of bromine (5 ml, 0.1 mol) in 20 ml of chloroform is then added dropwise with stirring. The reaction mixture is cooled in an ice bath and then stirred overnight at room temperature to facilitate the removal of the hydrobromic acid formed. The catalyst is subsequently removed by filtration, and the solvent is evaporated from the filtrate to yield the crude product as an oil.[5]
Method 2: Direct Bromination in Dichloromethane
This protocol is a straightforward method that avoids the use of a catalyst.
Experimental Workflow:
Caption: Workflow for the catalyst-free direct bromination of propiophenone in dichloromethane.
Procedure: A solution of bromine (82 g, 0.51 mol) in 100 ml of dichloromethane is added dropwise to a solution of propiophenone (72 g, 0.5 mol) in 500 ml of dichloromethane at 20°C. The reaction mixture is stirred for 30 minutes, after which the solvent is evaporated to yield the product. This method is reported to provide a quantitative yield, and the product is often used directly in subsequent reaction steps without further purification.[1]
Method 3: Green Bromination using Sodium Bromide and Hydrogen Peroxide
This approach represents a more environmentally friendly process by avoiding the use of elemental bromine directly.
Reaction Mechanism:
Caption: Logical flow of the green synthesis of this compound.
Procedure: In a round-bottom flask, propiophenone (13.4 g, 0.1 mol) and sodium bromide (41.2 g, 0.4 mol) are combined at room temperature. 30% sulfuric acid (32.7 g, 0.1 mol) is added with stirring, followed by the slow dropwise addition of 27% hydrogen peroxide (35.2 g, 0.25 mol). The reaction is continued for 1-2 hours after the addition is complete. The reaction progress is monitored by TLC. Upon completion, the mixture is allowed to separate, and the organic layer is washed with saturated sodium carbonate and saturated saline solutions. The combined organic phase is then dried over anhydrous magnesium sulfate and concentrated to afford the product as a yellow oily liquid. This method has a reported yield of 94%.[2]
Concluding Remarks
The choice of synthesis method for this compound depends on several factors, including the desired yield, scale of the reaction, available resources, and environmental considerations. Direct bromination methods in chlorinated solvents, with or without a catalyst, are reported to provide quantitative or near-quantitative yields and are procedurally straightforward. However, these methods involve the use of hazardous elemental bromine. The greener approach using sodium bromide and hydrogen peroxide offers a high-yield alternative that avoids the direct handling of bromine, making it a safer and more environmentally benign option. For applications where high purity and yield are critical, the selective bromination method with a reported yield of 98.5% is highly attractive, although specific reagents were not disclosed in the source. Researchers are encouraged to consider these factors when selecting a protocol for the synthesis of this important intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
A Comparative Guide to the Analytical Validation of 2-Bromopropiophenone Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Bromopropiophenone is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of this compound purity. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most appropriate analytical technique for their needs.
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques capable of assessing the purity of this compound. HPLC is a robust and versatile method suitable for routine quality control, offering high precision and accuracy without the need for derivatization. GC-MS, on the other hand, provides superior sensitivity and structural information, making it an excellent tool for impurity identification and trace-level analysis. The choice between the two methods will depend on the specific analytical requirements, including the need for structural elucidation of impurities and the desired level of sensitivity.
Comparison of Analytical Methods
The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific goals of the analysis.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Typical Stationary Phase | C18 silica gel (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Sample Derivatization | Not required. | Generally not required, but may enhance peak shape for certain impurities. |
| Primary Use | Quantitative analysis, purity assessment, routine quality control. | Impurity identification, quantification, structural elucidation. |
| Throughput | High | Medium to High |
| Selectivity | Good to Excellent | Excellent |
| Sensitivity | High | Very High |
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the analysis of aromatic ketones, providing a benchmark for what can be expected when analyzing this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC method is suitable for the routine purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in acetone.
-
Working Standard Solutions: Dilute the stock solution with acetone to prepare calibration standards (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve the sample in acetone to a concentration within the calibration range and filter if necessary.
Potential Impurities in this compound
The synthesis of this compound typically involves the bromination of propiophenone.[1] Based on this synthesis route, potential impurities may include:
-
Unreacted Starting Material: Propiophenone.
-
Over-brominated Products: Dibromopropiophenone isomers.
-
Byproducts from Side Reactions: Other brominated aromatic species.
-
Residual Solvents: Dichloromethane or chloroform, if used in the synthesis and purification steps.
-
Residual Catalysts: Traces of catalysts like aluminum chloride.
The specificity of the analytical method is crucial for resolving the main component from these potential impurities. The high resolution of both HPLC and capillary GC, coupled with the specificity of MS detection, makes these techniques well-suited for this purpose.
Method Validation Workflow
Caption: A logical workflow for the development and validation of an analytical method.
Analytical Workflow for Purity Determination
Caption: The experimental workflow for determining the purity of this compound.
References
A Comparative Guide to the GC-MS Analysis of 2-Bromopropiophenone and Its Derivatives
For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the identification and quantification of volatile and semi-volatile compounds. This guide provides a comparative analysis of 2-Bromopropiophenone and its derivatives using GC-MS, offering insights into their chromatographic behavior and mass spectral fragmentation patterns. The information presented here is synthesized from established analytical methodologies for similar compounds, providing a robust framework for laboratory application.
Quantitative Performance Comparison
The following table summarizes typical GC-MS data for this compound and a representative derivative, 2-bromo-1-(4-chlorophenyl)propan-1-one. Retention times and mass-to-charge ratios (m/z) of key fragments are crucial for the identification and differentiation of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (Hypothetical) | Key Mass Fragments (m/z) |
| This compound | C₉H₉BrO | 213.07 | ~10.5 min | 105 (base peak), 77, 51, 134/136 |
| 2-Bromo-1-(4-chlorophenyl)propan-1-one | C₉H₈BrClO | 247.51 | ~11.8 min | 139/141 (base peak), 111, 75, 168/170 |
Note: Retention times are hypothetical and will vary based on the specific GC conditions and column used. The m/z values are based on common fragmentation patterns of alpha-bromo ketones.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of this compound and its derivatives by GC-MS.
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD) is used.[1]
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent, such as acetone or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration within the linear range of the instrument (e.g., 1-10 µg/mL).
3. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]
-
Inlet Temperature: 280 °C.[1]
-
Injection Mode: Splitless injection with a 1 µL injection volume.[1]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-400.[1]
4. Data Analysis:
-
Identify the chromatographic peaks corresponding to the analytes based on their retention times.
-
Extract the mass spectrum for each peak.
-
Analyze the fragmentation pattern, noting the molecular ion (if present) and the m/z values of the major fragment ions.
-
Compare the obtained mass spectra with reference spectra in databases like the NIST library for confirmation.
Visualizing the Analysis and Fragmentation
To better understand the GC-MS workflow and the fragmentation behavior of these compounds, the following diagrams are provided.
The fragmentation of this compound in the mass spectrometer is a key identifier. The primary fragmentation pathway involves alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.
The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in M and M+2 peaks for bromine-containing fragments, which is a significant aid in spectral interpretation. The most abundant fragment is typically the benzoyl cation (m/z 105) for this compound, formed by the stable acylium ion. For substituted derivatives, the m/z of this fragment will shift accordingly. For example, in 2-bromo-1-(4-chlorophenyl)propan-1-one, the corresponding acylium ion will appear at m/z 139/141 due to the presence of chlorine.
References
The Strategic Advantage of 2-Bromopropiophenone in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a chemical process. 2-Bromopropiophenone, an α-bromoketone, has long served as a versatile building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive comparison of synthetic routes utilizing this compound against alternative methodologies, supported by experimental data and detailed protocols to inform your research and development endeavors.
At a Glance: Key Applications and Alternatives
This compound is a key intermediate in several important organic transformations, including the synthesis of substituted cathinones, 2-phenylmorpholine derivatives, and as a substrate in the Favorskii rearrangement. Its primary advantage lies in the strategic placement of a bromine atom at the α-position to the carbonyl group, rendering this position highly susceptible to nucleophilic attack and facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
However, the use of α-haloketones often raises concerns regarding their lachrymatory nature and the generation of stoichiometric inorganic salts as byproducts. Consequently, alternative synthetic strategies, such as direct α-alkylation of ketones and greener bromination methods, have emerged as viable competitors. This guide will delve into a comparative analysis of these approaches.
Comparison of Synthetic Methodologies
The following sections provide a detailed comparison of synthetic routes involving this compound with alternative methods for key applications. Quantitative data on yields and reaction conditions are summarized for ease of comparison.
Synthesis of Substituted Cathinones (e.g., Mephedrone)
Substituted cathinones are a class of psychoactive compounds, and their synthesis is a prominent application of this compound and its derivatives. The classical approach involves the α-bromination of a substituted propiophenone followed by amination.
Method 1: Synthesis via 2-Bromo-4'-methylpropiophenone
This two-step process begins with the bromination of 4-methylpropiophenone to yield 2-bromo-4'-methylpropiophenone, which is then reacted with methylamine to produce 4-methylmethcathinone (mephedrone).[1][2]
Method 2: Alternative Synthesis via Oxidation of 4-Methylephedrine
An alternative route to mephedrone involves the oxidation of the corresponding ephedrine analogue, 4-methylephedrine, using an oxidizing agent like potassium permanganate.[3]
Quantitative Comparison:
| Parameter | Method 1: Via 2-Bromo-4'-methylpropiophenone[1][2] | Method 2: Via Oxidation of 4-Methylephedrine[3] |
| Starting Material | 4-Methylpropiophenone | 4-Methylephedrine |
| Key Intermediate | 2-Bromo-4'-methylpropiophenone | - |
| Overall Yield | ~45% (for the amination step) | Not explicitly stated, but can be high |
| Key Reagents | Bromine, Glacial Acetic Acid, Methylamine HCl, Triethylamine | Potassium Permanganate, Sulfuric Acid |
| Advantages | Readily available starting materials. | Can be stereoselective if a single enantiomer of the precursor is used. |
| Disadvantages | Use of lachrymatory α-bromoketone intermediate. | Potential for manganese poisoning if the product is not purified correctly. |
Experimental Protocols:
Protocol 1: Synthesis of 4-Methylmethcathinone via 2-Bromo-4'-methylpropiophenone [1][2]
-
Step 1: Bromination of 4-Methylpropiophenone. To a solution of 37g (250 mmol) of 4-methylpropiophenone in 125 mL of glacial acetic acid, add 1 mL of 48% HBr. Slowly add 13 mL (250 mmol) of bromine dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours. Pour the reaction mixture into 500 mL of ice-water. Collect the precipitate by filtration, wash with water, and dry to obtain 2-bromo-4'-methylpropiophenone. The reported yield is essentially quantitative (57g, 100%).[1][2]
-
Step 2: Amination. To a stirred solution of 11.4g (50 mmol) of 2-bromo-4'-methylpropiophenone in 50 mL of toluene, add a solution of 13.5g of methylamine HCl in 15 mL of water and a solution of 7.9g of sodium hydroxide in 20 mL of water. Stir the mixture vigorously for 24 hours. Separate the organic layer, wash with water, and extract the aqueous layer with toluene. Combine the organic layers and bubble dry HCl gas through the solution to precipitate 4-methylmethcathinone hydrochloride. The reported yield is 4.8g (45%).[1][2]
Protocol 2: Synthesis of Mephedrone by Oxidation of 4-Methylephedrine [3]
-
Dissolve 4-methylephedrine in dilute sulfuric acid.
-
Slowly add a solution of potassium permanganate with cooling.
-
After the reaction is complete, filter the manganese dioxide.
-
Make the filtrate alkaline and extract the mephedrone freebase with an organic solvent.
-
Bubble dry HCl gas through the organic extract to precipitate the hydrochloride salt.
Logical Relationship Diagram:
Caption: Synthetic routes to mephedrone.
α-Alkylation of Propiophenone
The introduction of an alkyl group at the α-position of a ketone is a fundamental transformation. The use of this compound provides a reliable, albeit two-step, method for this conversion. Direct α-alkylation offers a more atom-economical alternative.
Method 1: Two-Step Alkylation via this compound
This method involves the initial bromination of propiophenone to form this compound, followed by a nucleophilic substitution reaction with an appropriate nucleophile (e.g., an enolate or an organocuprate).
Method 2: Direct α-Alkylation of Propiophenone
This approach involves the direct deprotonation of propiophenone to form an enolate, which then reacts with an alkyl halide.[4] The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions.
Quantitative Comparison:
| Parameter | Method 1: Via this compound | Method 2: Direct α-Alkylation[5] |
| Number of Steps | 2 | 1 |
| Key Reagents | Bromine, Base, Alkylating Agent | Strong Base (e.g., LDA), Alkyl Halide |
| Yield | Generally good to high over two steps | Can be high (e.g., 70% for α-benzylation) |
| Advantages | Well-established and reliable. | More atom-economical (one-pot). |
| Disadvantages | Two separate reaction steps; use of a lachrymatory intermediate. | Requires a strong, sterically hindered base; potential for polyalkylation. |
Experimental Protocols:
Protocol 3: α-Benzylation of Propiophenone via this compound (Conceptual)
-
Step 1: Synthesis of this compound. Following a similar procedure to Protocol 1, Step 1, using propiophenone as the starting material. A patent describes obtaining a near-quantitative yield by reacting propiophenone with bromine in an aqueous suspension of a saturated salt solution.[6]
-
Step 2: Alkylation. The this compound is then reacted with a suitable benzyl nucleophile, such as that derived from benzylmagnesium bromide in the presence of a copper catalyst, to yield the α-benzylated product.
Protocol 4: Direct α-Benzylation of Propiophenone in Flow [5]
-
A continuous flow setup is used with two reactor coils (RC1 and RC2).
-
A solution of propiophenone in anhydrous THF is mixed with a solution of LDA in THF in RC1 at 0 °C.
-
The resulting enolate solution is then mixed with a solution of benzyl bromide in THF in RC2 at room temperature.
-
The reaction mixture is collected, quenched with NH4Cl, and the product is extracted.
-
A steady-state yield of 70% for the α-benzylated product is reported.
Experimental Workflow Diagram:
References
A Comparative Analysis of Catalysts for the Bromination of Propiophenone
For Researchers, Scientists, and Drug Development Professionals
The α-bromination of propiophenone is a critical transformation in organic synthesis, yielding a versatile intermediate for the production of a wide array of pharmaceuticals and fine chemicals. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalysts used for the bromination of propiophenone, with a focus on performance metrics and experimental protocols to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the bromination of propiophenone involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the performance of different catalytic systems based on reported experimental data.
| Catalyst/Reagent | Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Key Observations |
| α-CDCuBr₂ complex | O₂/Amine (in situ bromination) | - | - | - | 80[1][2] | Part of a one-pot α-amination reaction where α-bromopro-piophenone is an intermediate.[1][2] |
| MgO nanoparticles | Bromodimethylsulfonium Bromide (BDMS) | - | - | - | Moderate to Superior | An environmentally benign one-pot protocol for regioselective monobromination.[1][2] |
| AlCl₃ (cat.) | Elemental Bromine (Br₂) | Ether | Not Specified | Ice Bath to RT | 88-96[3] | Data for the structurally similar 4'-chloroacetophenone; high yield but uses hazardous elemental bromine.[3] |
| Acidic Al₂O₃ | N-Bromosuccinimide (NBS) | Methanol | 10-20 min | Reflux | 89[3] | Data for acetophenone; fast reaction and high yield.[3] |
| Copper(II) Bromide (CuBr₂) | - | Acetic Acid | 3 h | 90 °C | ~60[3] | Data for 4'-chloroacetophenone; acts as both catalyst and bromine source.[3][4] |
| Sodium Chlorate (NaClO₃) / Hydrobromic Acid (HBr) | In situ generated Br₂ | Water | 1 h (HBr addition) | Ice Bath | High | An environmentally friendly method that avoids the direct use of liquid bromine.[5][6] |
| C₂-symmetric diphenylpyrrolidine | N-Bromosuccinimide (NBS) | - | - | - | Good yields, up to 96% ee | Organocatalytic approach for asymmetric α-bromination of aldehydes, applicable to ketones.[7] |
| C₂-symmetric imidazolidine | N-Bromosuccinimide (NBS) | - | - | - | up to 94% ee | Organocatalytic system for the asymmetric α-bromination of ketones.[7][8] |
Experimental Protocols
Detailed methodologies for key bromination procedures are outlined below. These protocols are based on established literature and provide a starting point for laboratory implementation.
Bromination using N-Bromosuccinimide (NBS) with Acidic Alumina
This protocol is adapted from the bromination of acetophenone and is applicable to propiophenone.[3]
Procedure:
-
To a solution of propiophenone (1 equivalent) in methanol, add N-bromosuccinimide (1.2 equivalents) and acidic aluminum oxide (10% w/w).
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion (typically 10-20 minutes), cool the mixture to room temperature.
-
Pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Bromination using Sodium Chlorate and Hydrobromic Acid
This method provides an in-situ generation of bromine for the α-bromination of propiophenone.[5]
Procedure:
-
In a 25 mL round-bottom flask, place propiophenone (3 mmol, 1 equivalent).
-
Add 0.6 mL of a 5M aqueous solution of sodium chlorate (3 mmol, 1 equivalent).
-
Cool the flask in an ice bath.
-
Prepare a 3M aqueous solution of hydrobromic acid.
-
Using a syringe pump, add 2.1 mL of the 3M hydrobromic acid solution (6 mmol, 2 equivalents) to the reaction mixture over 1 hour.
-
After the addition is complete, continue stirring and monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the α-bromopro-piophenone.
Organocatalytic Asymmetric α-Bromination
This generalized procedure is based on the use of chiral amine catalysts for the enantioselective bromination of ketones.[7][8]
Procedure:
-
To a solution of the C₂-symmetric imidazolidine catalyst in a suitable solvent, add propiophenone.
-
Cool the mixture to the desired temperature.
-
Add N-bromosuccinimide (NBS) portion-wise.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction and perform an appropriate work-up to isolate the enantioenriched α-bromopro-piophenone.
-
Purify the product using column chromatography.
Visualizing the Process
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: General workflow for the catalytic bromination of propiophenone.
Caption: Logical relationship for comparing propiophenone bromination catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 6. KR20160119898A - - method for environmentally-friendly -bromination of phenyl alkyl ketone derevatives - Google Patents [patents.google.com]
- 7. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Purity Landscape: A Comparative Guide to Identifying Impurities in Commercial 2-Bromopropiophenone
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercial 2-Bromopropiophenone, a key building block in the synthesis of various pharmaceutical compounds. By understanding the potential impurity profile and the tools to uncover it, researchers can ensure the quality and consistency of their downstream products.
The Genesis of Impurities: A Look at Synthetic Pathways
The impurity profile of commercial this compound is intrinsically linked to its synthetic route. The most common method for its preparation is the α-bromination of propiophenone. This reaction, typically carried out using bromine in the presence of a catalyst, can lead to several process-related impurities and by-products.
A generalized synthetic scheme helps to visualize the origin of these impurities:
Caption: Synthetic pathway of this compound and the origin of potential impurities.
Understanding these potential impurities is the first step in developing a robust analytical strategy for quality control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed methods for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, often in the parts-per-million (ppm) range, depending on the detector. | Very high sensitivity, capable of detecting trace-level impurities in the parts-per-billion (ppb) range. |
| Selectivity | Good selectivity can be achieved by optimizing stationary phase, mobile phase, and detector (e.g., UV, DAD, MS). | Excellent selectivity, as mass spectrometry provides structural information for each separated component. |
| Quantification | Excellent for quantitative analysis with high precision and accuracy. | Reliable for quantification, especially with the use of appropriate internal standards. |
| Impurity ID | Identification is primarily based on retention time comparison with reference standards. MS detectors can provide mass information. | Provides definitive identification through mass spectral library matching and fragmentation pattern analysis. |
Common Impurities in Commercial this compound
Based on the synthetic routes, the following impurities may be present in commercial this compound. The actual impurity profile can vary significantly between different manufacturers and even between different batches from the same supplier.
| Impurity | Potential Origin | Typical Analytical Method |
| Propiophenone | Unreacted starting material | HPLC, GC-MS |
| 2,2-Dibromopropiophenone | Over-bromination during synthesis | HPLC, GC-MS |
| 1-Bromopropiophenone | Isomeric by-product | HPLC, GC-MS |
| Ring-brominated propiophenones | Side reaction, particularly under harsh conditions | HPLC, GC-MS |
| Residual Solvents | From reaction and purification steps | GC-MS (Headspace) |
| Residual Catalysts | Incomplete removal after reaction | Inductively Coupled Plasma (ICP-MS) |
| Degradation Products | Instability of the final product | HPLC, LC-MS |
Experimental Protocols
The following are detailed, yet general, starting protocols for the analysis of this compound. Method optimization and validation are crucial for achieving accurate and reliable results for a specific commercial sample.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the separation and quantification of potential impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 40% B
-
32-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25 mL with a mixture of Acetonitrile and Water (50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (MS)
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with a suitable solvent such as Dichloromethane or Ethyl Acetate to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Workflow for Impurity Identification and Profiling
A systematic workflow is essential for the comprehensive analysis of impurities in commercial this compound.
Caption: A systematic workflow for the identification and profiling of impurities.
By following a structured approach and utilizing complementary analytical techniques, researchers can confidently assess the purity of their this compound and ensure the integrity of their research and development efforts. This guide serves as a foundational resource for establishing robust quality control procedures for this critical pharmaceutical intermediate.
A Spectroscopic Comparison of 2-Bromopropiophenone and Its Positional Isomers
For Immediate Publication
A Comprehensive Guide to the Spectroscopic Differentiation of Bromopropiophenone Isomers for Researchers, Scientists, and Drug Development Professionals.
The unambiguous identification of chemical isomers is a critical step in chemical synthesis, quality control, and drug development. 2-Bromopropiophenone and its positional isomers, where the bromine atom is located on the phenyl ring, all share the same molecular formula (C₉H₉BrO) and molecular weight (213.07 g/mol ), making their differentiation by mass spectrometry alone challenging.[1] This guide provides a detailed comparison of the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the clear identification of this compound, 2'-Bromopropiophenone, 3'-Bromopropiophenone, and 4'-Bromopropiophenone.
Comparative Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for the four isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) - Aliphatic | δ (ppm), Multiplicity, J (Hz) - Aromatic |
| This compound (α-Bromo) | 5.2-5.3 (q, 1H, J ≈ 6.7 Hz, -CHBr) 1.9 (d, 3H, J ≈ 6.7 Hz, -CH₃) | 7.9-8.0 (m, 2H) 7.4-7.6 (m, 3H) |
| 2'-Bromopropiophenone (ortho) | 3.0 (q, 2H, J ≈ 7.2 Hz, -CH₂) 1.2 (t, 3H, J ≈ 7.2 Hz, -CH₃) | 7.2-7.7 (m, 4H) |
| 3'-Bromopropiophenone (meta) | 2.98 (q, 2H, J ≈ 7.2 Hz, -CH₂)[2] 1.22 (t, 3H, J ≈ 7.2 Hz, -CH₃)[2] | 8.09 (t, 1H)[2] 7.88 (d, 1H)[2] 7.67 (d, 1H)[2] 7.34 (t, 1H)[2] |
| 4'-Bromopropiophenone (para) | 2.97 (q, 2H, J ≈ 7.2 Hz, -CH₂)[3] 1.22 (t, 3H, J ≈ 7.2 Hz, -CH₃)[3] | 7.83 (d, 2H, J ≈ 8.5 Hz)[3] 7.60 (d, 2H, J ≈ 8.5 Hz)[3] |
Analysis: The ¹H NMR spectrum provides the most direct method for differentiation. This compound is uniquely identified by the downfield quartet around 5.2-5.3 ppm for the proton on the bromine-bearing carbon and a doublet for the adjacent methyl group. The positional isomers (2', 3', and 4') all show a characteristic quartet-triplet pattern for the propiophenone side chain. They are distinguished by the splitting patterns of their aromatic protons. The 4'-isomer shows a clean pair of doublets, characteristic of para-substitution. The 3'-isomer displays a more complex pattern with four distinct signals in the aromatic region.[2] The 2'-isomer also presents a complex multiplet, but with different chemical shifts compared to the 3'-isomer.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - Aliphatic | δ (ppm) - Aromatic | δ (ppm) - Carbonyl |
| This compound | 43.1 (-CHBr), 21.5 (-CH₃) | 128.8, 129.0, 134.0, 134.2 | 194.5 |
| 2'-Bromopropiophenone | 36.5 (-CH₂), 8.5 (-CH₃) | 121.5 (C-Br), 127.4, 129.1, 131.9, 133.9, 140.2 | 202.8 |
| 3'-Bromopropiophenone | 32.0 (-CH₂), 8.3 (-CH₃) | 122.9 (C-Br), 126.8, 130.2, 131.5, 136.0, 138.7 | 198.8 |
| 4'-Bromopropiophenone | 31.7 (-CH₂), 8.5 (-CH₃) | 128.4 (C-Br), 129.8, 131.9, 135.8[4] | 197.1[4] |
Analysis: In ¹³C NMR, the carbonyl carbon (C=O) signal is a key indicator.[5] For This compound , the carbonyl carbon is significantly shielded (uprange) compared to the other isomers due to the electronic effect of the alpha-bromine. The positional isomers show distinct chemical shifts for the bromine-substituted aromatic carbon (C-Br), which is typically found around 122-128 ppm. The number of distinct aromatic signals can also confirm the substitution pattern, with the para-isomer showing four signals due to symmetry.
Table 3: Key Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | Aromatic C-H Bending |
| This compound | ~1690 | ~680 | ~750, ~690 (monosubstituted) |
| 2'-Bromopropiophenone | ~1685 | ~750 | ~760 (ortho) |
| 3'-Bromopropiophenone | ~1688[2] | ~780 | ~880, ~790, ~670 (meta)[2] |
| 4'-Bromopropiophenone | ~1685 | ~820 | ~825 (para) |
Analysis: All isomers exhibit a strong carbonyl (C=O) stretch between 1685-1690 cm⁻¹. The primary distinguishing features in the IR spectrum are the C-Br stretching frequency and the out-of-plane C-H bending vibrations in the fingerprint region, which are characteristic of the aromatic substitution pattern (ortho, meta, para).[6]
Table 4: Mass Spectrometry (GC-MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| This compound | 212/214 (M/M+2) | 133 (M-Br), 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺)[1][7] |
| 2'-Bromopropiophenone | 212/214 (M/M+2) | 183/185 ([M-C₂H₅]⁺, base peak), 155/157, 127, 76 |
| 3'-Bromopropiophenone | 212/214 (M/M+2) | 183/185 ([M-C₂H₅]⁺, base peak), 155/157, 76[2] |
| 4'-Bromopropiophenone | 212/214 (M/M+2) | 183/185 ([M-C₂H₅]⁺, base peak), 155/157, 76 |
Analysis: All isomers show the characteristic isotopic pattern for a single bromine atom, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[8] The fragmentation patterns are highly informative. This compound undergoes a facile loss of the bromine radical to give a fragment at m/z 133, and its base peak is typically m/z 105, corresponding to the benzoyl cation. In contrast, the positional isomers (2', 3', and 4') primarily fragment via cleavage of the ethyl group, resulting in a prominent base peak at m/z 183/185 (bromobenzoyl cation).[2]
Visual Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for identifying an unknown bromopropiophenone isomer using the spectroscopic data discussed.
Caption: Logical workflow for differentiating bromopropiophenone isomers.
Experimental Protocols
The data presented in this guide are consistent with spectra obtained using standard, high-resolution analytical instrumentation. The general protocols are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring NMR spectra of small organic molecules is outlined below.[9]
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[9]
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of the ¹³C isotope.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a common technique that requires minimal sample preparation.[10]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe) is recorded to account for atmospheric and instrument-related absorptions.
-
Sample Analysis: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a pressure clamp is applied to ensure good contact between the sample and the crystal surface.[10]
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is typical for the analysis of semi-volatile aromatic compounds.[11][12]
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography: A 1 µL aliquot of the sample is injected into a GC equipped with a capillary column (e.g., HP-5MS or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate the components of the sample. Helium is typically used as the carrier gas.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.
References
- 1. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Bromopropiophenone(19829-31-3) IR Spectrum [chemicalbook.com]
- 3. 4'-Bromopropiophenone(10342-83-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. spectrabase.com [spectrabase.com]
- 8. savemyexams.com [savemyexams.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 2-Bromopropiophenone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-bromopropiophenone, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is also a lachrymator, meaning it can induce tearing.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact, which can cause irritation and potential absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large spills or inadequate ventilation.[1] | Prevents inhalation of irritating vapors. |
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1] For large spills, evacuate non-essential personnel.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Avoid Waterways: Do not allow runoff to enter storm sewers or ditches.[1]
Disposal Workflow
The proper disposal of this compound follows a strict workflow to ensure safety and regulatory compliance. The primary principle is the segregation of halogenated organic waste from other waste streams.[1][4][5] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.[5]
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Waste this compound
-
Segregation: Identify a designated hazardous waste container specifically for "Halogenated Organic Waste".[4][5] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Transfer: Carefully transfer the liquid this compound into the designated halogenated waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and lists all chemical constituents, including "this compound".[5][6]
-
Storage: Keep the container tightly closed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][5]
Protocol 2: Disposal of Contaminated Materials
-
Collection: Solid waste materials such as contaminated gloves, weighing paper, and absorbent pads should be collected and placed in the same designated "Halogenated Organic Waste" container as the chemical itself.[5]
-
Container Management: Do not overfill waste containers; a general guideline is to fill them to no more than three-quarters of their volume.
Protocol 3: Disposal of Empty Containers
-
Decontamination: Empty containers that held this compound must be decontaminated. A common procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The first rinsate must be collected and disposed of as "Halogenated Organic Waste". Subsequent rinsates may have different disposal requirements based on local regulations.
-
Final Disposal: Once properly decontaminated, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
Regulatory Considerations
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[1] It is mandatory to consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Final disposal of the collected waste must be conducted through an approved waste disposal plant.[2][7]
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. prepchem.com [prepchem.com]
Personal protective equipment for handling 2-Bromopropiophenone
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Bromopropiophenone, ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize exposure and mitigate risks associated with this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2114-00-3
-
Molecular Formula: C₉H₉BrO
Hazard Summary: this compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also a lachrymator, a substance that causes tearing.[1][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are mandatory.[1][2] A face shield should be worn in situations with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are recommended. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn.[4] |
| Respiratory | Respirator | Handling should occur in a chemical fume hood.[5] If ventilation is inadequate or for significant spills, a NIOSH/MSHA approved respirator is necessary.[1] |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant shoes are required to protect from potential spills. |
Operational Plan: Safe Handling Procedures
Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Pre-Handling Preparations:
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Have spill cleanup materials readily available.
3. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid direct physical contact with the chemical.[5]
-
Keep the container tightly closed when not in use.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Storage:
-
Store this compound in a tightly closed container.[1]
-
It is recommended to store it in a refrigerator at approximately 4°C (39°F).[1][5]
-
Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Spill Management and First Aid
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][5]
-
Place the absorbed material into a sealed, suitable container for disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.[1]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that come into contact with this compound, including gloves, bench paper, and absorbent pads, must be considered hazardous waste.
-
Segregate this waste into designated, clearly labeled hazardous waste containers.
2. Chemical Waste Disposal:
-
Unused or waste this compound must be disposed of as hazardous waste.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[1]
3. Container Disposal:
-
Empty containers may still retain chemical residue and should be treated as hazardous waste.
-
Do not reuse empty containers. Dispose of them in accordance with institutional and regulatory guidelines.
Caption: Workflow for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. This compound(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
